molecular formula C36H40ClF2N5O3S B8627810 GSK163929

GSK163929

Katalognummer: B8627810
Molekulargewicht: 696.2 g/mol
InChI-Schlüssel: AWXQYTLSBPWDMJ-FITHBNAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK163929 is a useful research compound. Its molecular formula is C36H40ClF2N5O3S and its molecular weight is 696.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C36H40ClF2N5O3S

Molekulargewicht

696.2 g/mol

IUPAC-Name

4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C36H40ClF2N5O3S/c1-23-41-32-8-3-4-9-33(32)44(23)28-19-26-10-11-27(20-28)43(26)17-14-36(24-6-5-7-25(38)18-24)12-15-42(16-13-36)35(45)29-21-34(48(46,47)40-2)31(39)22-30(29)37/h3-9,18,21-22,26-28,40H,10-17,19-20H2,1-2H3/t26-,27+,28?

InChI-Schlüssel

AWXQYTLSBPWDMJ-FITHBNAOSA-N

Isomerische SMILES

CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC)C7=CC(=CC=C7)F

Kanonische SMILES

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC)C7=CC(=CC=C7)F

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacology and Toxicology of GSK163929

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK163929 is a novel, potent, and orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5). Developed by GlaxoSmithKline, this small molecule inhibitor was identified as a promising candidate for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection. By blocking the CCR5 co-receptor, this compound prevents the entry of R5-tropic HIV-1 into host cells, a critical step in the viral lifecycle. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, based on publicly available preclinical data.

Pharmacology

Mechanism of Action

This compound functions as a non-competitive antagonist of the human CCR5 receptor. HIV-1 entry into host T-cells and macrophages is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary receptor, CD4. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. This compound binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its interaction with gp120. This allosteric inhibition effectively blocks the fusion of the viral and cellular membranes, thereby preventing viral entry.

This compound Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) cluster_inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Viral Entry Viral Entry gp120->Viral Entry 3. Membrane Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->gp120 This compound This compound This compound->CCR5 Inhibition Anti-HIV-1 Assay Workflow A 1. Seed Cells (HOS-CD4-CCR5 or PBMCs) B 2. Add Serial Dilutions of this compound A->B C 3. Add HIV-1 Virus B->C D 4. Incubate (3-7 days) C->D E 5. Collect Supernatant D->E F 6. Quantify p24 Antigen (ELISA) E->F G 7. Calculate IC50 F->G This compound Discovery Logic A High-Throughput Screening (Identify initial hits) B Lead Identification (Potent CCR5 antagonists) A->B C Lead Optimization (Improve potency, reduce hERG activity, enhance bioavailability) B->C D SAR Studies (Structure-Activity Relationship) C->D E In Vitro Assays (Anti-HIV, hERG) C->E F In Vivo Pharmacokinetics (Rat studies) C->F G Candidate Selection (this compound) D->G E->G F->G

The Core of GSK163090's Interaction with Serotonin and Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of GSK163090, a potent and selective antagonist for the 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors, with additional activity at dopamine D2 and D3 receptors. The information presented herein is intended to support further research and drug development efforts by providing a comprehensive overview of the compound's receptor interaction profile, the methodologies used to determine these interactions, and the signaling pathways it modulates. It is highly probable that the query for "GSK163929" contained a typographical error, and this document pertains to the well-characterized compound GSK163090.

Quantitative Binding Affinity Data

The binding affinity of GSK163090 has been determined through in vitro radioligand competition binding assays. The data, presented as pKi values, quantify the compound's potency at its target receptors. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypeBinding Affinity (pKi)
Serotonin Receptors
5-HT1A9.4
5-HT1B8.5
5-HT1D9.7
Dopamine Receptors
D26.3
D36.7

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of unlabeled compounds like GSK163090 is typically achieved through radioligand competition binding assays. This method measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor. The following is a representative protocol for such an assay, which would be adapted for each specific receptor subtype.

Materials and Reagents
  • Membrane Preparations: Cell membranes expressing the human recombinant 5-HT1A, 5-HT1B, 5-HT1D, dopamine D2, or D3 receptors.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]GTI for 5-HT1B/1D, [³H]Spiperone for D2/D3).

  • Test Compound: GSK163090.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂, CaCl₂).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Scintillation Cocktail: For detection of the radioisotope.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Filtration Apparatus: A cell harvester or similar vacuum filtration system.

  • Scintillation Counter: To measure radioactivity.

Assay Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of GSK163090 in assay buffer to cover a wide concentration range.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value for the receptor.

    • Prepare the membrane suspension in assay buffer to a predetermined optimal protein concentration.

  • Incubation:

    • In a 96-well plate, combine the membrane preparation, the radioligand, and either assay buffer (for total binding), a specific concentration of GSK163090, or the non-specific binding control.

    • The total assay volume is typically between 100 and 250 µL.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow for a period of equilibration.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the GSK163090 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of GSK163090 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The pKi is then calculated as the negative logarithm of the Ki.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - GSK163090 dilutions - Radioligand - Membrane suspension incubation Incubation: - Combine reagents in 96-well plate - Reach equilibrium prep_reagents->incubation Add to plate filtration Filtration & Washing: - Separate bound/free radioligand - Wash filters incubation->filtration Terminate reaction detection Detection: - Add scintillation cocktail - Count radioactivity filtration->detection Measure radioactivity calc_ic50 Calculate IC50: - Plot competition curve detection->calc_ic50 Raw data calc_ki Calculate Ki: - Cheng-Prusoff equation calc_ic50->calc_ki calc_pki Calculate pKi: - -log(Ki) calc_ki->calc_pki

Caption: Workflow for a Radioligand Competition Binding Assay.

Signaling Pathways Modulated by GSK163090

As an antagonist, GSK163090 blocks the downstream signaling cascades that are normally initiated by the binding of the endogenous ligand, serotonin, to the 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

5-HT1A Receptor Signaling Pathway (Inhibited by GSK163090)

The 5-HT1A receptor is involved in the regulation of mood and anxiety. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[1][2] Additionally, the βγ-subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[1]

Gs_alpha_pathway GSK163090 GSK163090 receptor 5-HT1A Receptor GSK163090->receptor Blocks g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits girk GIRK Channel g_protein->girk Activates (βγ subunit) camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates cellular_response Reduced Neuronal Excitability pka->cellular_response Modulates girk->cellular_response Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway Blockade by GSK163090.

5-HT1B and 5-HT1D Receptor Signaling Pathways (Inhibited by GSK163090)

Gi_alpha_pathway GSK163090 GSK163090 receptor 5-HT1B/1D Receptor GSK163090->receptor Blocks g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Ca²⁺ Channel g_protein->ca_channel Inhibits (βγ subunit) mapk MAPK/ERK Pathway g_protein->mapk Activates camp cAMP ac->camp Converts atp ATP atp->ac cellular_response Inhibition of Neurotransmitter Release camp->cellular_response Modulates ca_channel->cellular_response Reduces Ca²⁺ influx mapk->cellular_response Modulates

Caption: 5-HT1B/1D Receptor Signaling Pathway Blockade by GSK163090.

References

In-Depth Technical Guide: Discovery and Synthesis of GSK163090

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of GSK163090, a potent and selective 5-HT1A/1B/1D receptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

GSK163090, chemically known as 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone, is an investigational compound identified by GlaxoSmithKline. It was developed as a selective antagonist for the serotonin 1A, 1B, and 1D receptors. These receptors, particularly the 5-HT1A and 5-HT1B autoreceptors, play a crucial role in the negative feedback regulation of serotonin release. By blocking these autoreceptors, GSK163090 is hypothesized to produce a rapid increase in synaptic serotonin levels, potentially leading to a faster onset of antidepressant and anxiolytic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).

The discovery of GSK163090 stemmed from a lead optimization program aimed at identifying a selective 5-HT1 receptor pan-antagonist with drug-like properties. The starting point was a dual-acting 5-HT1 antagonist/SSRI lead compound. Through systematic medicinal chemistry efforts, the SSRI activity was successfully removed while maintaining potent affinity for the 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2]

Synthesis of GSK163090

The synthesis of GSK163090 can be accomplished through a multi-step process as detailed in the primary scientific literature. The key steps involve the formation of the piperazine and imidazolidinone moieties and their subsequent coupling.

Experimental Protocol: Synthesis of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

A detailed synthetic route is outlined in the Journal of Medicinal Chemistry, 2010, Vol. 53, No. 23. The general approach involves the preparation of two key intermediates: 1-(2-methyl-5-quinolinyl)piperazine and 1-(3-(2-bromoethyl)phenyl)-2-imidazolidinone. The final step is the alkylation of the piperazine with the bromoethylphenyl-imidazolidinone derivative.

Note: The following is a generalized representation of the synthetic scheme and requires access to the full publication for specific reaction conditions, reagents, and purification methods.

G cluster_synthesis Synthetic Workflow for GSK163090 A 5-Amino-2-methylquinoline C 1-(2-Methyl-5-quinolinyl)piperazine A->C Reaction with B B Bis(2-chloroethyl)amine I GSK163090 C->I Alkylation with H D 3'-Bromoacetophenone F 1-(3-(2-Bromoethyl)phenyl)ethanone D->F Protection & Bromination E Ethylene glycol H 1-(3-(2-Bromoethyl)phenyl)-2-imidazolidinone F->H Reaction with G & Cyclization G 1,2-Diaminoethane

Caption: Generalized synthetic workflow for GSK163090.

Quantitative Data

The pharmacological profile of GSK163090 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Receptor Binding Affinities and Functional Activity
TargetBinding Affinity (pKi)Functional Activity (pA2/pIC50)
Human 5-HT1A 9.49.1 (pA2)
Human 5-HT1B 8.58.2 (pA2)
Human 5-HT1D 9.79.5 (pA2)
Human Serotonin Transporter (SerT) 6.1-
Human Dopamine D2 Receptor < 6.0-
Human Dopamine D3 Receptor < 6.0-
Human α1A-Adrenergic Receptor 7.16.9 (pIC50)

Data extracted from Leslie et al., J Med Chem, 2010.

Table 2: Preclinical Pharmacokinetic Profile in Rats
ParameterIntravenous (0.5 mg/kg)Oral (2 mg/kg)
Clearance (mL/min/kg) 23-
Volume of Distribution (L/kg) 5.8-
Half-life (h) 3.04.1
Cmax (ng/mL) -138
Tmax (h) -1.5
Oral Bioavailability (%) -65

Data extracted from Leslie et al., J Med Chem, 2010.

Table 3: In Vivo Efficacy Data
Animal ModelEndpointDoseResult
Rat Forced Swim Test Immobility Time3, 10, 30 mg/kg p.o.Significant reduction at 10 and 30 mg/kg
Rat Marble Burying Assay Number of Marbles Buried3, 10, 30 mg/kg p.o.Significant reduction at 10 and 30 mg/kg

Data extracted from Leslie et al., J Med Chem, 2010.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the key assays used to characterize GSK163090.

Radioligand Binding Assays

Objective: To determine the binding affinity of GSK163090 for various receptors and transporters.

General Procedure:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells for human 5-HT1A, 5-HT1B, 5-HT1D) are prepared.

  • Membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B, [3H]5-HT for 5-HT1D) and varying concentrations of the test compound (GSK163090).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of GSK163090 on extracellular serotonin levels in the brain of freely moving rats.

General Procedure:

  • Guide cannulae are surgically implanted into the desired brain region (e.g., ventral hippocampus) of anesthetized rats.

  • After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Dialysate samples are collected at regular intervals before and after the administration of GSK163090 or vehicle.

  • The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Changes in extracellular serotonin levels are expressed as a percentage of the baseline pre-drug administration levels.

Signaling Pathways

GSK163090 exerts its pharmacological effects by antagonizing the 5-HT1A, 5-HT1B, and 5-HT1D receptors. These are all G protein-coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the inhibitory G protein, Gi/o.

5-HT1A Receptor Signaling Pathway

G cluster_pathway 5-HT1A Receptor Signaling Serotonin Serotonin HTR1A 5-HT1A Receptor Serotonin->HTR1A Agonist GSK163090 GSK163090 GSK163090->HTR1A Antagonist Gi_o Gi/o Protein HTR1A->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates βγ subunit Ca_channel Voltage-gated Ca2+ Channel Gi_o->Ca_channel Inhibits βγ subunit ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal firing) PKA->Cellular_Response Phosphorylation of downstream targets GIRK->Cellular_Response K+ efflux Ca_channel->Cellular_Response Reduced Ca2+ influx

Caption: Simplified 5-HT1A receptor signaling pathway.

5-HT1B Receptor Signaling Pathway

G cluster_pathway 5-HT1B Receptor Signaling Serotonin Serotonin HTR1B 5-HT1B Receptor Serotonin->HTR1B Agonist GSK163090 GSK163090 GSK163090->HTR1B Antagonist Gi_o Gi/o Protein HTR1B->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Gi_o->Neurotransmitter_Release Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates

Caption: Simplified 5-HT1B receptor signaling pathway.

5-HT1D Receptor Signaling Pathway

G cluster_pathway 5-HT1D Receptor Signaling Serotonin Serotonin HTR1D 5-HT1D Receptor Serotonin->HTR1D Agonist GSK163090 GSK163090 GSK163090->HTR1D Antagonist Gi_o Gi/o Protein HTR1D->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neuronal_Inhibition Neuronal Inhibition Gi_o->Neuronal_Inhibition Promotes ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates PKA->Neuronal_Inhibition Modulates

Caption: Simplified 5-HT1D receptor signaling pathway.

Clinical Development

GSK163090 has been investigated in early-phase clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans. Publicly available information from clinical trial registries (e.g., ClinicalTrials.gov) indicates the completion of Phase I studies (NCT00536679, NCT00559299) and a Phase II study in patients with major depressive disorder (NCT00896363). The detailed results of these trials have not been fully published in peer-reviewed literature.

Conclusion

GSK163090 is a potent and selective 5-HT1A/1B/1D receptor antagonist that emerged from a focused medicinal chemistry effort. Its preclinical profile demonstrates the desired pharmacological activity of blocking serotonin autoreceptors, leading to increased synaptic serotonin levels. This technical guide has provided a summary of its discovery, synthesis, quantitative pharmacological data, and the signaling pathways through which it is proposed to act. Further disclosure of clinical trial data will be necessary to fully understand the therapeutic potential of GSK163090.

References

GSK163929: A Technical Guide to a Novel CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK163929 is a potent, orally bioavailable small molecule antagonist of the C-C chemokine receptor type 5 (CCR5). Developed by GlaxoSmithKline, this compound emerged from a lead optimization program aimed at identifying novel anti-HIV agents with improved potency and a favorable safety profile, particularly concerning the human Ether-a-go-go-Related Gene (hERG) potassium channel. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for key assays, and a discussion of its development and eventual discontinuation. Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate understanding.

Introduction to CCR5 and its Role in HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a member of the G protein-coupled receptor (GPCR) family and is primarily expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1] Its natural ligands are the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). The interaction of these chemokines with CCR5 mediates the migration of these immune cells to sites of inflammation.

Crucially, CCR5 also serves as a major co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1] The process of viral entry is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of a target T-cell. This initial binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.[1] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are largely resistant to R5 HIV-1 infection, highlighting the critical role of this receptor in viral transmission and pathogenesis.

This compound: Mechanism of Action

This compound is a non-competitive antagonist of CCR5. It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces and stabilizes a conformation of the receptor that is not recognized by the HIV-1 gp120 envelope glycoprotein, thereby allosterically inhibiting the gp120-CCR5 interaction. By blocking this crucial step in the viral entry cascade, this compound effectively prevents R5-tropic HIV-1 from infecting host cells.

Quantitative Preclinical Data

The following tables summarize the key in vitro potency and pharmacokinetic data for this compound.

Table 1: In Vitro Anti-HIV-1 Potency of this compound [2]

Cell LineVirus StrainIC50 (nM)
HOS (Human Osteosarcoma)HIV-1 Ba-L4.26
PBL (Peripheral Blood Lymphocytes)HIV-1 Ba-L3.47

Table 2: In Vitro hERG Inhibition Profile of this compound

Assay TypeIC50 (µM)
Patch Clamp>30

Table 3: Preclinical Pharmacokinetic Profile of this compound

SpeciesDosing RouteBioavailability (%)Half-life (t½) (h)
RatOral[Data not available][Data not available]
DogOral[Data not available][Data not available]

Experimental Protocols

CCR5 Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity of a test compound for the CCR5 receptor by measuring its ability to compete with the binding of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human CCR5

  • [125I]-MIP-1α (radioligand)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • This compound (test compound)

  • Non-labeled MIP-1α (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a suspension of CCR5-expressing HEK293 cell membranes.

  • In a 96-well plate, add a fixed concentration of [125I]-MIP-1α.

  • Add varying concentrations of this compound to the wells.

  • For the determination of non-specific binding, add a high concentration of non-labeled MIP-1α to a set of wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes pseudoviruses that are capable of a single round of infection.

Materials:

  • HEK293T cells (for pseudovirus production)

  • An HIV-1 backbone plasmid lacking the env gene but containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).

  • An expression plasmid for the HIV-1 Ba-L envelope glycoprotein (gp160).

  • HeLa cells engineered to express CD4, CCR5, and a luciferase reporter gene (e.g., TZM-bl cells).

  • Cell culture media and reagents.

  • This compound (test compound).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 backbone plasmid and the Ba-L envelope expression plasmid.

  • Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

  • Filter the supernatant to remove cellular debris and determine the viral titer.

  • Inhibition Assay: Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with serial dilutions of this compound for 1 hour at 37°C.

  • Add a standardized amount of HIV-1 Ba-L pseudovirus to each well.

  • Incubate the plate for 48 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

hERG Potassium Channel Patch Clamp Assay

This electrophysiological assay directly measures the effect of a compound on the function of the hERG potassium channel, which is crucial for cardiac repolarization.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch clamp rig (amplifier, micromanipulators, perfusion system).

  • Borosilicate glass capillaries for pipette fabrication.

  • Intracellular and extracellular recording solutions.

  • This compound (test compound).

  • Data acquisition and analysis software.

Procedure:

  • Culture hERG-expressing HEK293 cells on coverslips.

  • On the day of recording, place a coverslip in the recording chamber on the stage of an inverted microscope.

  • Pull a glass micropipette to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Under microscopic guidance, approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

  • Record baseline hERG currents in the absence of the compound.

  • Perfuse the cell with increasing concentrations of this compound and record the hERG currents at each concentration.

  • Measure the amplitude of the tail current at each concentration and calculate the percentage of inhibition to determine the IC50 value.

Signaling Pathways and Experimental Workflows

CCR5 Signaling and HIV-1 Entry

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_antagonist Antagonist Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Fusion Fusion gp41->Fusion 4. Membrane Fusion CD4->gp120 Induces Conformational Change CCR5->gp41 3. Triggers gp41 This compound This compound This compound->CCR5 Blocks Binding Site

Caption: HIV-1 entry and the inhibitory action of this compound.

Experimental Workflow for In Vitro Potency Assessment

experimental_workflow start Start: Compound Synthesis (this compound) binding_assay CCR5 Binding Assay (Competition with Radioligand) start->binding_assay functional_assay HIV-1 Pseudovirus Entry Assay start->functional_assay herg_assay hERG Patch Clamp Assay start->herg_assay data_analysis Data Analysis (IC50/Ki Determination) binding_assay->data_analysis functional_assay->data_analysis herg_assay->data_analysis end End: Preclinical Candidate Profile data_analysis->end

Caption: Workflow for the in vitro characterization of this compound.

Development and Discontinuation

This compound was identified through a medicinal chemistry effort aimed at improving the potency and reducing the hERG liability of earlier lead compounds. The introduction of a secondary sulfonamide substituent was a key structural modification that led to enhanced anti-HIV activity and a significantly improved hERG profile.[1] Preclinical studies demonstrated excellent pharmacokinetic properties and a good short-term safety profile in animal models.[2]

Despite these promising preclinical results, the clinical development of this compound was halted. The specific reasons for the discontinuation have not been extensively published in the peer-reviewed literature, but it is reported that toxicity concerns arose during further investigation. The nature of this toxicity has not been publicly disclosed.

Conclusion

This compound represents a significant achievement in the medicinal chemistry of CCR5 antagonists, demonstrating that high potency against HIV-1 can be achieved while mitigating off-target effects on the hERG channel. The in-depth data and methodologies presented in this guide provide valuable insights for researchers in the fields of HIV drug discovery and GPCR pharmacology. Although its clinical development was not pursued, the story of this compound underscores the complex challenges in drug development and serves as an important case study for the optimization of small molecule therapeutics.

References

In Vitro Characterization of GSK163929: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK163929 is a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist that demonstrated significant anti-HIV-1 activity in preclinical studies. Developed by GlaxoSmithKline, this small molecule inhibitor was identified through a modular, high-throughput chemistry approach aimed at optimizing a novel class of CCR5 antagonists. While showing promise with excellent pharmacokinetic properties and high potency against HIV-1, its clinical development was halted due to toxicity concerns. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its biological activity, the experimental protocols used for its assessment, and the underlying signaling pathways.

Core Compound Activity

This compound is a 4,4-disubstituted piperidine derivative designed to be a potent antagonist of the CCR5 receptor, a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and subsequent replication.

Data Presentation

The in vitro potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data reported for this compound.

Assay TypeCell Line/SystemVirus StrainEndpointValue (nM)Reference
Anti-HIV-1 ActivityHOS (Human Osteosarcoma) CellsHIV-1 Ba-LIC504.26[1]
Anti-HIV-1 ActivityPBL (Peripheral Blood Lymphocyte) CellsHIV-1 Ba-LIC503.47[1]

Signaling Pathway

This compound exerts its antiviral effect by modulating the signaling pathway associated with the CCR5 receptor. CCR5 is a G protein-coupled receptor (GPCR) that, upon binding its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates a cascade of intracellular events. In the context of HIV-1 infection, the binding of the viral gp120 to the CD4 receptor on a host T-cell or macrophage induces a conformational change in gp120, exposing a binding site for CCR5. The subsequent interaction with CCR5 triggers membrane fusion and viral entry. This compound, as a CCR5 antagonist, blocks this crucial interaction.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Binding GSK This compound CCR5 CCR5 Receptor GSK->CCR5 Inhibition Chemokine Chemokine (RANTES, MIP-1α/β) Chemokine->CCR5 Natural Ligand Binding G_Protein G Protein (Gα, Gβγ) CCR5->G_Protein 3. Activation Fusion Viral Fusion & Entry CCR5->Fusion 5. Membrane Fusion CD4->CCR5 2. Conformational Change & gp120-CCR5 Binding Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Signaling 4. Signal Transduction

CCR5 signaling pathway and points of inhibition.

Experimental Protocols

The in vitro characterization of this compound involved a series of standard and specialized assays to determine its potency, selectivity, and potential liabilities.

CCR5 Radioligand Binding Assay

This assay is designed to determine the binding affinity of this compound to the CCR5 receptor.

  • Objective: To quantify the affinity (Ki) of this compound for the CCR5 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR5 receptor.

    • Radioligand: A radiolabeled CCR5 ligand, typically [125I]MIP-1α or another suitable radiolabeled chemokine, is used.

    • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Incubation: The reaction is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare CCR5-expressing cell membranes B Incubate membranes with Radioligand ([125I]MIP-1α) & varying [this compound] A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity on filter C->D E Determine IC50 and calculate Ki D->E

Workflow for a CCR5 radioligand binding assay.
Anti-HIV-1 Cellular Assay

This assay measures the ability of this compound to inhibit HIV-1 replication in a cellular context.

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 infection in different cell types.

  • Methodology:

    • Cell Culture: Target cells, such as peripheral blood mononuclear cells (PBMCs) or a susceptible cell line like HOS-CD4-CCR5, are cultured.

    • Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound.

    • Viral Infection: The cells are then infected with a known amount of an R5-tropic HIV-1 strain (e.g., HIV-1 Ba-L).

    • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

    • Endpoint Measurement: Viral replication is quantified by measuring the level of the viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces p24 production by 50% compared to untreated control cultures.

Anti_HIV_Assay_Workflow A Culture target cells (e.g., PBMCs, HOS) B Pre-incubate cells with serial dilutions of this compound A->B C Infect cells with R5-tropic HIV-1 strain B->C D Incubate for viral replication C->D E Measure p24 antigen in supernatant via ELISA D->E F Calculate IC50 value E->F

Workflow for an anti-HIV-1 cellular assay.
hERG Inhibition Assay

This assay is crucial for assessing the potential cardiotoxicity of a drug candidate by measuring its effect on the hERG potassium channel.

  • Objective: To determine the IC50 of this compound for the hERG (human Ether-à-go-go-Related Gene) potassium channel.

  • Methodology (Automated Patch Clamp):

    • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

    • Patch Clamp: Whole-cell patch clamp recordings are performed using an automated platform.

    • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG channel currents.

    • Compound Application: this compound is applied at various concentrations to the cells while recording the hERG current.

    • Current Measurement: The peak tail current upon repolarization is measured before and after the application of the compound.

    • Data Analysis: The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Cell Viability Assay

This assay is performed to assess the general cytotoxicity of the compound.

  • Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

  • Methodology (MTT Assay):

    • Cell Seeding: The same cell lines used in the antiviral assays are seeded in 96-well plates.

    • Compound Incubation: Cells are incubated with a range of concentrations of this compound for a period comparable to the antiviral assay.

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The CC50 value is calculated as the concentration of this compound that reduces the absorbance by 50% compared to untreated cells.

Conclusion

This compound is a potent CCR5 antagonist with low nanomolar anti-HIV-1 activity in vitro. Its characterization involved a comprehensive suite of assays to determine its binding affinity, antiviral potency, and potential off-target effects. While the compound demonstrated a promising preclinical profile in terms of potency and pharmacokinetics, its development was ultimately discontinued. The data and methodologies presented in this guide provide a valuable case study for researchers in the field of antiviral drug discovery and highlight the critical importance of thorough in vitro characterization in the early stages of drug development.

References

GSK163090: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK163090, also known as 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone, is a potent and selective antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] Developed as a potential fast-onset antidepressant and anxiolytic, its biological activity has been characterized through a series of in vitro and in vivo studies. This guide provides a comprehensive overview of the key biological activity data, detailed experimental protocols, and the signaling pathways associated with its mechanism of action.

Quantitative Biological Data

The biological activity of GSK163090 has been quantified through various in vitro assays, demonstrating its high affinity and selectivity for the 5-HT1A/B/D receptors.

Table 1: In Vitro Receptor Binding Affinities of GSK163090
Receptor/TransporterpKi
5-HT1A9.4[1]
5-HT1B8.5[1]
5-HT1D9.7[1]
Serotonin Reuptake Transporter (SERT)6.1[1]
Table 2: In Vitro Functional Activity of GSK163090
AssayActivitypIC50
Phenylephrine-induced contraction of rabbit aortaFunctional Antagonism6.9
Table 3: In Vivo Activity of GSK163090
Animal ModelAssayED50
Male Sprague-Dawley rats8-OH-DPAT-induced hyperlocomotor activity0.03 - 1 mg/kg[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of GSK163090.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (pKi) of GSK163090 for various serotonin receptors and the serotonin transporter.

Objective: To quantify the affinity of GSK163090 for 5-HT1A, 5-HT1B, 5-HT1D receptors and the serotonin transporter (SERT).

Methodology:

  • Receptor/Transporter Preparation: Membranes from cells recombinantly expressing the human 5-HT1A, 5-HT1B, 5-HT1D receptors or the human serotonin transporter were used.

  • Radioligands:

    • 5-HT1A: [³H]-8-OH-DPAT

    • 5-HT1B: [¹²⁵I]-GTI

    • 5-HT1D: [³H]-GR125743

    • SERT: [³H]-Citalopram

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂, CaCl₂).

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (GSK163090) were incubated with the receptor/transporter preparation at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture was rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters were then washed with ice-cold assay buffer.

  • Detection: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.

  • Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) were determined by nonlinear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: Phenylephrine-Induced Contraction of Rabbit Aorta

This ex vivo assay was used to assess the functional antagonist activity of GSK163090 at α1-adrenergic receptors.

Objective: To determine the ability of GSK163090 to inhibit the contractile response induced by the α1-adrenergic agonist phenylephrine in an isolated tissue preparation.

Methodology:

  • Tissue Preparation: Thoracic aortas were isolated from male New Zealand White rabbits. The endothelium was removed, and the aorta was cut into rings.

  • Experimental Setup: The aortic rings were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂. The rings were connected to isometric force transducers to record changes in tension.

  • Procedure:

    • The aortic rings were allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve to phenylephrine was established to determine the maximal contractile response.

    • After washing, the tissues were incubated with various concentrations of GSK163090 for a predetermined period.

    • A second cumulative concentration-response curve to phenylephrine was then generated in the presence of GSK163090.

  • Data Analysis: The antagonistic effect of GSK163090 was quantified by calculating the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. A pIC50 value, the negative logarithm of the molar concentration of the antagonist that produces 50% inhibition of the maximal agonist response, was also determined.

In Vivo Behavioral Assay: 8-OH-DPAT-Induced Hyperlocomotor Activity in Rats

This in vivo model was used to assess the central 5-HT1A receptor antagonist activity of GSK163090.

Objective: To evaluate the ability of GSK163090 to block the increase in locomotor activity induced by the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).

Methodology:

  • Animals: Male Sprague-Dawley rats were used.

  • Apparatus: Locomotor activity was measured in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • Rats were habituated to the testing environment.

    • GSK163090 was administered orally (p.o.) or via another relevant route at various doses.

    • After a specific pretreatment time, the 5-HT1A agonist 8-OH-DPAT was administered subcutaneously (s.c.).

    • Locomotor activity was then recorded for a defined period (e.g., 60 minutes).

  • Data Analysis: The total locomotor activity counts were compared between different treatment groups. The dose of GSK163090 that produced a 50% inhibition of the 8-OH-DPAT-induced hyperlocomotion (ED50) was calculated.

Signaling Pathways and Experimental Workflows

The antagonist activity of GSK163090 at 5-HT1A, 5-HT1B, and 5-HT1D receptors interrupts the canonical Gαi/o-coupled signaling cascade.

Diagram 1: 5-HT1A/B/D Receptor Signaling Pathway

5-HT1_Signaling Receptor 5-HT1A/B/D Receptor G_protein Gαi/o βγ Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP Serotonin Serotonin Serotonin->Receptor Activates GSK163090 GSK163090 GSK163090->Receptor Blocks cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Inhibition PKA->Cellular_Response Leads to

Caption: Antagonism of 5-HT1A/B/D receptors by GSK163090.

Diagram 2: Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor/Transporter Preparation Incubate Incubate to Equilibrium Receptor_Prep->Incubate Radioligand_Prep Radioligand ([³H]-Ligand) Radioligand_Prep->Incubate GSK163090_Prep GSK163090 (Varying Concentrations) GSK163090_Prep->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50, Ki calculation) Scintillation->Data_Analysis

Caption: Workflow for determining receptor binding affinity.

Diagram 3: In Vivo 8-OH-DPAT-Induced Hyperlocomotion Workflow

In_Vivo_Workflow cluster_pretreatment Pre-treatment cluster_challenge Challenge cluster_measurement Measurement & Analysis Habituation Habituate Rats to Arena GSK163090_Admin Administer GSK163090 (Varying Doses) Habituation->GSK163090_Admin DPAT_Admin Administer 8-OH-DPAT (5-HT1A Agonist) GSK163090_Admin->DPAT_Admin Record_Activity Record Locomotor Activity DPAT_Admin->Record_Activity Data_Analysis Data Analysis (ED50 Calculation) Record_Activity->Data_Analysis

Caption: Workflow for in vivo assessment of 5-HT1A antagonism.

Conclusion

GSK163090 is a well-characterized 5-HT1A/1B/1D receptor antagonist with high potency and selectivity. The data presented in this guide, derived from standard and robust in vitro and in vivo pharmacological assays, provide a strong foundation for its further investigation and development. The detailed experimental protocols and workflow diagrams offer a clear understanding of the methodologies employed in its biological characterization. This information is critical for researchers and drug development professionals working on novel therapeutics for depression, anxiety, and other CNS disorders where modulation of the serotonergic system is a key therapeutic strategy.

References

Methodological & Application

Application Note: In Vitro Cellular Assay for a Hypothetical Serotonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for an in vitro cell-based assay to characterize the activity of a hypothetical compound, herein referred to as Compound X, a putative serotonin receptor agonist. The following protocols describe the necessary steps to determine the compound's potency (EC50) in a functional cell-based assay and its effect on cell viability (IC50). These methods are fundamental in early-stage drug discovery to assess the efficacy and potential cytotoxicity of a novel compound.

Data Presentation

The quantitative results from the described assays should be summarized for clear interpretation and comparison.

Table 1: Potency and Cytotoxicity of Compound X

Assay TypeCell LineParameterValue (nM)
Calcium Flux AssayHEK293 (h5-HT2A)EC50Data to be determined
Cell Viability (MTT)HEK293IC50Data to be determined

Experimental Protocols

1. Functional Characterization: Calcium Flux Assay

This protocol outlines the procedure to measure the intracellular calcium mobilization following the activation of a Gq-coupled receptor, such as the serotonin 2A receptor (5-HT2A), by an agonist.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor (HEK293-h5-HT2A)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Serotonin (5-HT) as a reference agonist

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Culture HEK293-h5-HT2A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES and Pluronic F-127. Remove the culture medium from the cells and add the dye-loading solution to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of Compound X and serotonin in HBSS.

  • Calcium Flux Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Add the different concentrations of Compound X or serotonin to the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity from baseline is used to determine the agonist response. Plot the dose-response curve and calculate the EC50 value for Compound X.

2. Cytotoxicity Assessment: MTT Assay

This protocol is designed to assess the effect of Compound X on cell viability by measuring the metabolic activity of the cells.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Compound X stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for 48 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value for Compound X.

Visualizations

Below are diagrams representing the signaling pathway and experimental workflow.

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates CompoundX Compound X (Agonist) CompoundX->Receptor Binds PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces CellularResponse Cellular Response Ca2_release->CellularResponse PKC->CellularResponse

Caption: Serotonin Receptor Signaling Pathway.

G Start Start CellCulture Cell Culture (HEK293-h5-HT2A) Start->CellCulture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding DyeLoading Calcium Dye Loading (Fluo-4 AM) CellSeeding->DyeLoading FluorescenceReading Measure Fluorescence (Kinetic Reading) DyeLoading->FluorescenceReading CompoundPrep Prepare Compound Serial Dilutions CompoundPrep->FluorescenceReading DataAnalysis Data Analysis (EC50 Calculation) FluorescenceReading->DataAnalysis End End DataAnalysis->End

Caption: Calcium Flux Assay Workflow.

Application Notes and Protocols for GSK1630929 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches for the compound "GSK1630929" did not yield any specific publicly available information. This designation may represent an internal development code, a typographical error, or a compound that has not been disclosed in scientific literature or public databases. The following application notes and protocols are provided as a generalized framework for the use of a novel small molecule inhibitor in primary cell culture, based on common practices. It is imperative to substitute the placeholder information with the correct data for the specific compound being used.

Introduction

Primary cells, derived directly from tissues, offer a more physiologically relevant model for cellular and disease research compared to immortalized cell lines. The application of small molecule inhibitors, such as the hypothetical GSK1630929, in these cultures is a critical component of drug discovery and basic research, allowing for the elucidation of cellular signaling pathways and the assessment of therapeutic potential. This document provides a detailed guide for the utilization of a novel compound in primary cell cultures, covering essential protocols from initial cell handling to downstream analysis.

Compound Information (Placeholder)

ParameterDescription
Compound Name GSK1630929 (Hypothetical)
Target(s) [To be determined based on actual compound information]
Mechanism of Action [To be determined based on actual compound information]
Molecular Weight [Insert Molecular Weight] g/mol
Solubility Soluble in DMSO at [Concentration], soluble in aqueous media at [Concentration]
Storage Store at -20°C or -80°C as a solid or in a stock solution. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Stock Solutions

A concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments.

Materials:

  • GSK1630929 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

Protocol:

  • Calculate the required mass of GSK1630929 to prepare a high-concentration stock solution (e.g., 10 mM).

  • Weigh the compound accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Primary Cell Culture and Treatment

The following is a general protocol for treating adherent primary cells. Specific cell types may require specialized media and handling procedures.

Materials:

  • Cryopreserved primary cells (e.g., primary human hepatocytes, neurons, etc.)

  • Complete growth medium (specific to the cell type)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA or other dissociation reagents

  • Cell culture flasks or plates

  • GSK1630929 stock solution

Protocol:

  • Thawing of Primary Cells:

    • Rapidly thaw the cryopreserved vial of primary cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

    • Centrifuge at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.

    • Gently aspirate the supernatant, which contains cryoprotectant.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into the appropriate culture vessel at the desired density. This will vary depending on the cell type and the duration of the experiment.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂.

    • Allow the cells to adhere and recover for at least 24 hours before treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the GSK1630929 stock solution in complete growth medium to achieve the final desired concentrations.

    • Important: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of GSK1630929 or the vehicle control.

    • Return the cells to the incubator for the desired treatment duration.

Cell Viability and Proliferation Assay (Example: MTT Assay)

This assay is used to assess the effect of the compound on cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Protocol:

  • Seed primary cells in a 96-well plate and treat with a range of GSK1630929 concentrations as described above.

  • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values of GSK1630929 in Various Primary Cell Types

Primary Cell TypeSeeding Density (cells/cm²)Treatment Duration (hours)IC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)[Value]48[Value]
Primary Human Hepatocytes[Value]72[Value]
Rat Cortical Neurons[Value]24[Value]
Mouse Splenocytes[Value]48[Value]

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_0 Experimental Workflow Thaw Primary Cells Thaw Primary Cells Seed Cells Seed Cells Thaw Primary Cells->Seed Cells Treat with GSK1630929 Treat with GSK1630929 Seed Cells->Treat with GSK1630929 Incubate Incubate Treat with GSK1630929->Incubate Downstream Analysis Downstream Analysis Incubate->Downstream Analysis

Caption: A generalized workflow for the treatment of primary cell cultures with a small molecule inhibitor.

G cluster_1 Hypothetical Signaling Pathway GSK1630929 GSK1630929 Target Protein Target Protein GSK1630929->Target Protein Inhibits Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: A hypothetical signaling pathway illustrating the inhibitory action of GSK1630929.

Application Notes and Protocols: GSK3839919 in Animal Models for HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3839919 is a potent, second-generation allosteric integrase inhibitor (ALLINI) of HIV-1, representing a promising class of antiretroviral compounds with a novel mechanism of action.[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs bind to a different site on the integrase enzyme, leading to the disruption of multiple stages of the viral lifecycle.[1] These application notes provide a summary of the preclinical data for GSK3839919 in various animal models, along with detailed protocols for key experimental procedures. The information is intended to guide researchers in the further investigation and development of this and similar compounds.

It is important to note that while extensive in vitro and pharmacokinetic data in animal models are available, to date, there is no publicly available information on the in vivo efficacy of GSK3839919 in HIV-infected animal models such as SIV-infected macaques or humanized mice.

Mechanism of Action

GSK3839919 is an allosteric inhibitor of HIV-1 integrase. It binds to the LEDGF/p75 binding pocket of the integrase catalytic core domain. This binding has a dual effect on the viral lifecycle:

  • Late-Stage Inhibition: The primary mechanism of action is the induction of aberrant integrase multimerization during virion maturation. This disrupts the proper formation of the viral core, resulting in the production of non-infectious viral particles.

  • Early-Stage Inhibition: To a lesser extent, GSK3839919 can also inhibit the catalytic activity of integrase and its interaction with the host protein LEDGF/p75, which is crucial for the integration of the viral DNA into the host genome.

Below is a diagram illustrating the proposed mechanism of action of GSK3839919.

cluster_virion Virion Maturation cluster_cell Host Cell Integrase_Monomers Integrase Monomers Aberrant_Multimerization Aberrant Integrase Multimerization Integrase_Monomers->Aberrant_Multimerization Binding GSK3839919 GSK3839919 GSK3839919->Aberrant_Multimerization Inhibition_of_Integration Inhibition of Integration GSK3839919->Inhibition_of_Integration Non_Infectious_Virion Non-Infectious Virion (Eccentric Core) Aberrant_Multimerization->Non_Infectious_Virion Disrupts Core Formation Viral_Integration Viral DNA Integration Viral_Integration->Inhibition_of_Integration Minor Pathway

Caption: Mechanism of action of GSK3839919.

Quantitative Data

The following tables summarize the in vitro antiviral activity and pharmacokinetic parameters of GSK3839919 (referred to as compound 22 in the source publication) and a precursor compound (12 ) in various animal models.[1]

Table 1: In Vitro Antiviral Activity
CompoundHIV-1 StrainCell LineEC50 (nM)CC50 (µM)
GSK3839919 (22) NLRepRlucMT-23.0 ± 0.919.5
Precursor (12) NLRepRlucMT-22.6 ± 0.822.5

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: Pharmacokinetic Parameters in Animal Models
SpeciesCompoundRouteCL (mL/min/kg)Vdss (L/kg)t1/2 (h)F (%)
Mouse (CD-1) GSK3839919 (22)IV25 ± 42.1 ± 0.21.1 ± 0.148
PO
Precursor (12)IV19 ± 21.9 ± 0.11.3 ± 0.175
PO
Rat (Sprague-Dawley) GSK3839919 (22)IV12 ± 11.6 ± 0.11.9 ± 0.287
PO
Precursor (12)IV8.5 ± 0.81.3 ± 0.12.0 ± 0.171
PO
Dog (Beagle) GSK3839919 (22)IV2.1 ± 0.30.8 ± 0.14.8 ± 0.8100
PO
Precursor (12)IV2.8 ± 0.41.1 ± 0.14.7 ± 0.4100
PO
Monkey (Cynomolgus) GSK3839919 (22)IV2.5 ± 0.20.8 ± 0.14.0 ± 0.4100
PO
Precursor (12)IV2.7 ± 0.31.0 ± 0.14.5 ± 0.5100
PO

CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability.

Experimental Protocols

The following are detailed protocols for key experiments based on the methodologies described in the preclinical profiling of GSK3839919.[1]

Protocol 1: In Vitro Antiviral Assay

This protocol describes a cell-based assay to determine the anti-HIV-1 potency of a test compound.

Start Start Prepare_Cells Prepare MT-2 Cells Start->Prepare_Cells Prepare_Compound Prepare Serial Dilutions of GSK3839919 Start->Prepare_Compound Infect_Cells Infect MT-2 Cells with HIV-1 NLRepRluc Prepare_Cells->Infect_Cells Add_Compound Add Diluted Compound to Infected Cells Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate Incubate for 3-5 days Add_Compound->Incubate Measure_Luciferase Measure Luciferase Activity Incubate->Measure_Luciferase Calculate_EC50 Calculate EC50 Measure_Luciferase->Calculate_EC50 End End Calculate_EC50->End

Caption: Experimental workflow for the in vitro antiviral assay.

Materials:

  • MT-2 human T-cell line

  • HIV-1 NLRepRluc reporter virus

  • GSK3839919 (or other test compound)

  • Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • 96-well microtiter plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Preparation: Culture MT-2 cells in complete growth medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density as required for the assay format.

  • Compound Preparation: Prepare a stock solution of GSK3839919 in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the assay.

  • Infection: Infect MT-2 cells with the HIV-1 NLRepRluc virus at a predetermined multiplicity of infection (MOI).

  • Assay Setup: In a 96-well plate, add the infected MT-2 cells to wells containing the serially diluted GSK3839919. Include appropriate controls:

    • Virus control (infected cells, no compound)

    • Cell control (uninfected cells, no compound)

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

  • Measurement: After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Pharmacokinetic Study in Animal Models

This protocol outlines the procedure for determining the pharmacokinetic profile of GSK3839919 following intravenous and oral administration.

Start Start Animal_Acclimation Acclimate Animals Start->Animal_Acclimation Dosing_Preparation_IV Prepare IV Formulation (e.g., 90:10 PEG-400/EtOH) Animal_Acclimation->Dosing_Preparation_IV Dosing_Preparation_PO Prepare PO Formulation (e.g., 90:5:5 PEG-400/EtOH/TPGS) Animal_Acclimation->Dosing_Preparation_PO IV_Administration Administer IV Dose (e.g., 1 mg/kg) Dosing_Preparation_IV->IV_Administration PO_Administration Administer PO Dose (e.g., 2-5 mg/kg) Dosing_Preparation_PO->PO_Administration Blood_Sampling Collect Blood Samples at Predetermined Time Points IV_Administration->Blood_Sampling PO_Administration->Blood_Sampling Plasma_Processing Process Blood to Obtain Plasma Blood_Sampling->Plasma_Processing LC_MS_Analysis Analyze Plasma Samples by LC-MS/MS Plasma_Processing->LC_MS_Analysis PK_Analysis Perform Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis End End PK_Analysis->End

Caption: Experimental workflow for pharmacokinetic studies.

Materials:

  • Male CD-1 mice, Sprague-Dawley rats, beagle dogs, or cynomolgus monkeys

  • GSK3839919

  • Dosing vehicles:

    • Intravenous (IV): 90:10 PEG-400/Ethanol

    • Oral (PO): 90:5:5 PEG-400/Ethanol/TPGS

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

  • Pharmacokinetic analysis software

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for an appropriate period before the study.

  • Dosing Formulation:

    • IV Formulation: Prepare a solution of GSK3839919 in 90:10 PEG-400/Ethanol for intravenous administration.

    • PO Formulation: Prepare a solution of GSK3839919 in 90:5:5 PEG-400/Ethanol/TPGS for oral administration.

  • Administration:

    • IV Group: Administer the IV formulation to a group of animals at a specified dose (e.g., 1 mg/kg).

    • PO Group: Administer the PO formulation to a separate group of animals via oral gavage at a specified dose (e.g., 2-5 mg/kg).

  • Blood Sampling: Collect blood samples from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Processing: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of GSK3839919 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software to perform non-compartmental or compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters (CL, Vdss, t1/2, AUC, and F).

Conclusion

GSK3839919 demonstrates potent in vitro anti-HIV activity and a favorable pharmacokinetic profile across multiple preclinical species. Its novel allosteric mechanism of action makes it an attractive candidate for further development, particularly for its potential to be effective against HIV strains resistant to other classes of antiretrovirals. The lack of available in vivo efficacy data in relevant animal models of HIV infection is a significant gap that needs to be addressed in future studies to fully elucidate the therapeutic potential of this compound. The protocols and data presented here provide a foundation for researchers to design and execute further preclinical and translational studies on GSK3839919 and other allosteric integrase inhibitors.

References

Application Notes and Protocols for Determining the Dose-Response Curve of GSK-X, a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for determining the dose-response curve of a hypothetical PI3K inhibitor, GSK-X. The protocols outlined herein are fundamental for characterizing the potency and efficacy of kinase inhibitors in both biochemical and cellular contexts. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[2][5][6] These notes offer a comprehensive guide for researchers engaged in the preclinical evaluation of novel therapeutic agents targeting this pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[2] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[3][7] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[2] This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and the mTORC2 complex.[2]

Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.[2][6] For instance, Akt can promote cell survival by inhibiting pro-apoptotic proteins and enhance cell proliferation by modulating cell cycle regulators.[2][3] A key downstream effector of Akt is the mammalian target of rapamycin (mTOR), which, as part of the mTORC1 complex, plays a central role in regulating protein synthesis and cell growth.[1] The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[1]

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates Proliferation Cell Growth & Proliferation Downstream->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

In Vitro PI3K Kinase Assay

This protocol describes a biochemical assay to determine the in vitro potency of GSK-X against a specific PI3K isoform (e.g., PI3Kα). The assay measures the phosphorylation of PIP2 to PIP3.

Workflow Diagram:

In_Vitro_Kinase_Assay_Workflow A Prepare Assay Plate: Add PI3K enzyme, GSK-X dilutions, and PIP2 substrate B Initiate Kinase Reaction: Add ATP A->B C Incubate at Room Temperature B->C D Stop Reaction C->D E Detect PIP3 Production (e.g., using a fluorescent probe) D->E F Read Signal on Plate Reader E->F G Data Analysis: Plot dose-response curve and determine IC50 F->G

Caption: Workflow for the in vitro PI3K kinase assay.

Materials:

  • Recombinant human PI3Kα enzyme

  • GSK-X compound

  • PIP2 substrate

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., a fluorescently labeled PIP3-binding protein)

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of GSK-X in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Setup:

    • Add 5 µL of kinase assay buffer to each well of a 384-well plate.

    • Add 1 µL of the GSK-X serial dilutions to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Add 2 µL of a mixture containing the PI3Kα enzyme and PIP2 substrate to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction and detect the amount of PIP3 produced by adding 10 µL of the detection reagent.

    • Incubate the plate at room temperature for another 30-60 minutes to allow the detection signal to stabilize.

  • Data Acquisition: Read the fluorescence signal on a compatible plate reader.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the log of the GSK-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

GSK-X Concentration (nM)% Inhibition (Mean ± SD, n=3)
100098.5 ± 1.2
33395.2 ± 2.5
11188.7 ± 3.1
3775.4 ± 4.0
12.352.1 ± 3.8
4.128.9 ± 2.9
1.3710.5 ± 1.5
0.462.1 ± 0.8
0.150.5 ± 0.3
0 (Vehicle)0.0 ± 1.8

Calculated IC50: 15 nM

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of GSK-X on the proliferation of a cancer cell line known to have an activated PI3K/Akt pathway (e.g., a PTEN-null cell line). The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells.

Workflow Diagram:

Cell_Proliferation_Assay_Workflow A Seed Cells in a 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat Cells with GSK-X Dilutions B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Data Analysis: Plot dose-response curve and determine GI50 H->I

Caption: Workflow for the cell-based proliferation (MTT) assay.

Materials:

  • Cancer cell line with an activated PI3K/Akt pathway

  • Complete cell culture medium

  • GSK-X compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader capable of absorbance measurement

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of GSK-X in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK-X. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the log of the GSK-X concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Presentation:

GSK-X Concentration (nM)% Cell Viability (Mean ± SD, n=3)
100005.2 ± 1.1
333315.8 ± 2.3
111135.4 ± 3.5
37051.2 ± 4.2
12378.9 ± 5.1
4192.3 ± 3.9
13.798.1 ± 2.5
4.699.5 ± 1.8
1.5100.2 ± 2.0
0 (Vehicle)100.0 ± 3.1

Calculated GI50: 350 nM

Conclusion

The protocols described in these application notes provide a robust framework for determining the dose-response curve of the PI3K inhibitor GSK-X. The in vitro kinase assay allows for the direct assessment of the compound's potency against its molecular target, while the cell-based proliferation assay provides insight into its functional effects in a relevant cellular context. The resulting IC50 and GI50 values are critical parameters for the continued preclinical development of GSK-X and for informing subsequent in vivo efficacy studies.

References

Application Notes and Protocols for Studying Chemokine Receptor Signaling with GSK163929

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK163929 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By blocking the interaction of CCR5 with its endogenous chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, and MIP-1β/CCL4), this compound serves as a valuable tool for investigating the physiological and pathological roles of CCR5 signaling. These application notes provide an overview of this compound and detailed protocols for its use in studying chemokine receptor signaling. While development of this compound was halted due to toxicity concerns, it remains a useful research compound for in vitro studies.

Mechanism of Action

This compound is a small molecule antagonist that binds to the CCR5 receptor, preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling cascades initiated by chemokine binding, which include G protein activation, calcium mobilization, and ultimately, cell migration.

Data Presentation

The following table summarizes the available quantitative data for this compound.

ParameterCell LineAssay TypeValue (nM)
IC50HOS (Human Osteosarcoma) cellsHIV-1Ba-L infection4.26[1]
IC50PBL (Peripheral Blood Lymphocyte) cellsHIV-1Ba-L infection3.47[1]

Signaling Pathways and Experimental Workflows

Chemokine_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 Receptor G_protein G Protein (Gi) CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binds This compound This compound This compound->CCR5 Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified CCR5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays In Vitro Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis (IC50, Ki, pA2 calculation) Binding_Assay->Data_Analysis GTP_Assay GTPγS Binding Assay (Measure G protein activation) GTP_Assay->Data_Analysis Ca_Assay Calcium Mobilization Assay (Measure intracellular Ca²⁺ flux) Ca_Assay->Data_Analysis Chemotaxis_Assay Chemotaxis Assay (Assess inhibition of cell migration) Chemotaxis_Assay->Data_Analysis Start Start with this compound Start->Binding_Assay Start->GTP_Assay Start->Ca_Assay Start->Chemotaxis_Assay Conclusion Conclusion on Antagonist Profile Data_Analysis->Conclusion

Figure 2: General experimental workflow for characterizing this compound.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCR5 receptor.

Materials:

  • HEK293 cells stably expressing human CCR5

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Radioligand: [125I]-CCL5 (or other suitable CCR5 radioligand)

  • Non-specific binding control: A high concentration of a non-labeled CCR5 ligand (e.g., Maraviroc)

  • This compound stock solution (in DMSO)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation:

    • Culture CCR5-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of [125I]-CCL5 to each well.

    • Add increasing concentrations of this compound to the wells.

    • For determining non-specific binding, add a saturating concentration of a non-labeled CCR5 ligand.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced intracellular calcium release.

Materials:

  • Cells endogenously or recombinantly expressing CCR5 (e.g., L1.2-CCR5 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CCR5 agonist (e.g., CCL5/RANTES)

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Preparation:

    • Plate CCR5-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

    • Load the cells with Fluo-4 AM dye in the presence of Pluronic F-127 for a specified time at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Procedure:

    • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Inject a fixed concentration of the CCR5 agonist (e.g., CCL5) into the wells and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the response induced by the agonist in the absence of the antagonist.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Chemotaxis Assay

Objective: To evaluate the ability of this compound to inhibit chemokine-directed cell migration.

Materials:

  • CCR5-expressing cells (e.g., primary T-lymphocytes or a suitable cell line)

  • Chemotaxis chamber (e.g., Transwell plate with a porous membrane)

  • Chemoattractant: CCR5 ligand (e.g., CCL5/RANTES)

  • This compound stock solution (in DMSO)

  • Cell migration medium (e.g., RPMI with 0.5% BSA)

  • Cell viability/quantification reagent (e.g., Calcein AM or a cell counter)

Protocol:

  • Assay Setup:

    • Add the chemoattractant (CCL5) to the lower chamber of the Transwell plate.

    • In a separate tube, pre-incubate the CCR5-expressing cells with varying concentrations of this compound.

    • Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (typically a few hours).

  • Quantification of Migration:

    • Remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescence-based assay with a dye like Calcein AM.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (no antagonist).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound is a potent CCR5 antagonist that can be a valuable tool for in vitro studies of chemokine receptor signaling. The protocols outlined above provide a framework for characterizing its binding affinity and functional antagonism. Researchers should be mindful of its previously reported toxicity when considering any in vivo applications. By utilizing these assays, scientists can further elucidate the role of CCR5 in various physiological and pathological processes.

References

Application Notes and Protocols for GSK983 in Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK983 is a novel tetrahydrocarbazole compound demonstrating broad-spectrum antiviral activity against a variety of DNA viruses.[1][2] Its mechanism of action is linked to the induction of interferon-stimulated genes (ISGs), suggesting it functions by modulating the host's innate immune response to viral infections.[1][3] This document provides detailed experimental protocols for utilizing GSK983 in virological assays and summarizes its antiviral efficacy.

Mechanism of Action

GSK983 is believed to exert its antiviral effects through the activation of host cell pathways rather than by directly targeting viral proteins.[1][3] Preliminary studies indicate that GSK983 induces the expression of a specific subset of interferon-stimulated genes (ISGs), which are crucial components of the innate antiviral response.[1][3][4] Further research has identified dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, as a potential target of GSK983.[2] By inhibiting DHODH, GSK983 may deplete intracellular pyrimidine pools, thereby hindering viral genome replication, which is highly dependent on nucleotide availability.

Signaling Pathway

GSK983_Mechanism_of_Action cluster_cell Host Cell GSK983 GSK983 DHODH DHODH GSK983->DHODH Inhibits ISG_Induction Interferon-Stimulated Gene (ISG) Induction GSK983->ISG_Induction Induces Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Nucleotide_Pool Nucleotide Pool Pyrimidine_Synthesis->Nucleotide_Pool Viral_Replication Viral Genome Replication Nucleotide_Pool->Viral_Replication Supports Antiviral_State Antiviral State ISG_Induction->Antiviral_State Antiviral_State->Viral_Replication Inhibits

Caption: Proposed mechanism of action for GSK983.

Quantitative Data Summary

The antiviral activity of GSK983 has been quantified against several viruses and cell lines. The following tables summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.

Table 1: Antiviral Activity of GSK983

VirusCell LineEC50 (nM)Reference
Adenovirus type 5Human Foreskin Fibroblast (HFF)5-20[1][3]
Simian Virus 40 (SV40)Vero5-20[1][3]

Table 2: Activity of GSK983 against Virally Immortalized Cell Lines

Cell Line OriginEC50 (nM)Reference
HTLV-110-40[1][3]
EBV10-40[1][3]
HPV10-40[1][3]
SV4010-40[1][3]
Adenovirus 510-40[1][3]

Table 3: Cytotoxicity of GSK983 in Primary Human Cells

Cell TypeCC50 (µM)Reference
Keratinocytes>10[1][3]
Fibroblasts>10[1][3]
Lymphocytes>10[1][3]
Endothelial Cells>10[1][3]
Bone Marrow Progenitor Cells>10[1][3]

Experimental Protocols

Adenovirus Replication Assay

This protocol details the methodology for assessing the inhibitory effect of GSK983 on Adenovirus type 5 replication in Human Foreskin Fibroblasts (HFF).[3]

Materials:

  • Human Foreskin Fibroblasts (HFF)

  • Adenovirus type 5 (e.g., ATCC VR-1516)

  • GSK983

  • 96-well cell culture plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit

  • qPCR reagents

Procedure:

  • Seed HFF cells in 96-well plates at a density of 2.5 x 104 cells per well.[3]

  • Incubate the cells for 16 hours to allow for attachment.[3]

  • Infect the cells with Adenovirus type 5 at a Multiplicity of Infection (MOI) of 3 for 2 hours.[3]

  • Remove the virus-containing medium and wash the cells.

  • Add 200 µL of fresh medium containing serial dilutions of GSK983 (e.g., from 0.003 µM to 100 µM) to the wells.[3]

  • Incubate the plates for 3 days.[3]

  • Remove the cell culture supernatant and wash the cells twice with PBS.[3]

  • Extract intracellular DNA from the cells.

  • Quantify the amount of intracellular adenovirus DNA using qPCR.[3]

Adenovirus_Replication_Assay cluster_workflow Adenovirus Replication Assay Workflow Start Seed HFF Cells (2.5e4 cells/well) Incubate1 Incubate 16h Start->Incubate1 Infect Infect with Ad5 (MOI=3, 2h) Incubate1->Infect Wash1 Remove Virus & Wash Infect->Wash1 Add_Compound Add GSK983 (0.003-100 µM) Wash1->Add_Compound Incubate2 Incubate 72h Add_Compound->Incubate2 Wash2 Wash with PBS Incubate2->Wash2 Extract_DNA Extract Intracellular DNA Wash2->Extract_DNA qPCR Quantify Viral DNA (qPCR) Extract_DNA->qPCR End Analyze Data qPCR->End

Caption: Workflow for the Adenovirus replication assay.

Simian Virus 40 (SV40) Replication Assay

This protocol outlines the procedure for evaluating the effect of GSK983 on SV40 replication in Vero cells.[3]

Materials:

  • Vero cells

  • SV40 (e.g., ATCC VR-239)

  • GSK983

  • 96-well cell culture plates

  • Cell culture medium

  • DNA extraction kit

  • qPCR reagents

Procedure:

  • Plate Vero cells in 96-well plates at a density of 2 x 104 cells per well.[3]

  • Allow cells to adhere for 4 hours.[3]

  • Infect the cells with SV40 at an MOI of 0.1 for 2 hours.[3]

  • Remove the supernatant and add fresh medium containing serial dilutions of GSK983 (e.g., from 0.003 µM to 100 µM).[3]

  • Incubate the plates for 3 days.[3]

  • Harvest the cells and extract total DNA.

  • Quantify the amount of SV40 DNA by qPCR.[3]

SV40_Replication_Assay cluster_workflow SV40 Replication Assay Workflow Start Plate Vero Cells (2e4 cells/well) Incubate1 Incubate 4h Start->Incubate1 Infect Infect with SV40 (MOI=0.1, 2h) Incubate1->Infect Remove_Supernatant Remove Supernatant Infect->Remove_Supernatant Add_Compound Add GSK983 (0.003-100 µM) Remove_Supernatant->Add_Compound Incubate2 Incubate 72h Add_Compound->Incubate2 Harvest_Cells Harvest Cells Incubate2->Harvest_Cells Extract_DNA Extract Total DNA Harvest_Cells->Extract_DNA qPCR Quantify Viral DNA (qPCR) Extract_DNA->qPCR End Analyze Data qPCR->End

Caption: Workflow for the SV40 replication assay.

HPV and EBV Episomal Maintenance Assay (General Protocol)

While a specific, detailed protocol for GSK983 in these assays is not available in the provided search results, a general approach can be outlined based on standard virological techniques. GSK983 has been shown to be effective against the episomal maintenance of Human Papillomavirus (HPV) and Epstein-Barr Virus (EBV).[1][3]

Principle: This assay measures the ability of a compound to reduce the number of viral episomes in a latently infected cell line over time.

Materials:

  • Cell line harboring HPV or EBV episomes (e.g., W12 cells for HPV, Raji cells for EBV)

  • GSK983

  • Cell culture plates

  • Cell culture medium

  • DNA extraction kit (for episomal DNA)

  • qPCR or Southern blot reagents

Procedure:

  • Seed the episomally-infected cells in culture plates.

  • Treat the cells with various concentrations of GSK983.

  • Culture the cells for an extended period (e.g., several passages) to allow for the dilution of episomes in the absence of maintenance.

  • At various time points, harvest the cells.

  • Isolate low molecular weight DNA (Hirt extraction) to enrich for episomes.

  • Quantify the episomal DNA using qPCR or Southern blotting. A decrease in episomal DNA copy number in treated cells compared to untreated controls indicates inhibition of episomal maintenance.

Conclusion

GSK983 represents a promising broad-spectrum antiviral agent with a host-directed mechanism of action. Its ability to inhibit the replication of various DNA viruses at nanomolar concentrations, coupled with low cytotoxicity in primary cells, makes it a valuable tool for virology research and a potential candidate for further therapeutic development. The provided protocols offer a starting point for researchers to investigate the antiviral properties of GSK983 in their own experimental systems.

References

Application Notes and Protocols: GSK2982772, a Selective RIPK1 Inhibitor in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator in the regulation of inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is a key driver of inflammatory cell death, making it a significant therapeutic target for a range of immune-mediated inflammatory diseases. GSK2982772 is a potent, selective, and orally active inhibitor of RIPK1 kinase.[1][2] It binds to an allosteric pocket of the RIPK1 kinase domain, effectively inhibiting its activity and subsequent downstream signaling pathways that lead to inflammation and cell death.[3] These characteristics make GSK2982772 a valuable tool for investigating the role of RIPK1 in immunological processes and for the potential development of novel anti-inflammatory therapies. This document provides detailed application notes and protocols for the use of GSK2982772 in immunology research.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic properties of GSK2982772.

Table 1: In Vitro Potency of GSK2982772

AssayCell Line/SystemIC50Reference
RIPK1 Fluorescence Polarization (FP) Binding AssayHuman RIPK1 (1-375)< 10 nM[1]
ADP-Glo Kinase AssayRecombinant Human RIPK116 nM[2]
TNF-Induced NecroptosisHuman Monocytic U937 Cells< 10 nM[1]
TNF-Induced NecroptosisHuman Neutrophils< 10 nM[1]
Spontaneous Cytokine Release (IL-1β)Human Ulcerative Colitis ExplantsConcentration-dependent reduction[1]
Spontaneous Cytokine Release (IL-6)Human Ulcerative Colitis ExplantsConcentration-dependent reduction[1]

Table 2: In Vivo and Pharmacokinetic Properties of GSK2982772

SpeciesDosingEffectReference
Rat3, 10, and 50 mg/kg (oral)68%, 80%, and 87% protection from TNF-induced temperature loss[2]
HumanSingle and repeat oral dosesSafe and well-tolerated[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the RIPK1 signaling pathway and a general workflow for evaluating RIPK1 inhibitors.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complex_I Complex I (Pro-survival & Pro-inflammatory) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1_2->RIPK1_scaffold Ubiquitination LUBAC LUBAC RIPK1_scaffold->LUBAC RIPK1_kinase RIPK1 (Kinase) RIPK1_scaffold->RIPK1_kinase Deubiquitination (e.g., CYLD) IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Survival, Cytokines) NFkB->Gene_Expression FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Caspase8 Caspase-8 FADD->Caspase8 Caspase8->RIPK1_kinase Cleavage Caspase8->RIPK3 Cleavage Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNF TNFα TNF->TNFR1 GSK2982772 GSK2982772 GSK2982772->RIPK1_kinase Inhibition

Figure 1: RIPK1 Signaling Pathway Under TNFα Stimulation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., ADP-Glo) cell_based_assay Cell-Based Necroptosis Assay (e.g., HT-29, U937) biochemical_assay->cell_based_assay cytokine_assay Cytokine Release Assay (e.g., Ulcerative Colitis Explants) cell_based_assay->cytokine_assay western_blot Mechanism of Action (Western Blot for p-RIPK1) cytokine_assay->western_blot pk_pd_studies Pharmacokinetics & Pharmacodynamics western_blot->pk_pd_studies disease_model Inflammatory Disease Model (e.g., Colitis, Arthritis) pk_pd_studies->disease_model start RIPK1 Inhibitor (GSK2982772) start->biochemical_assay

Figure 2: General Experimental Workflow for RIPK1 Inhibitor Evaluation.

Logical_Relationship RIPK1_activation RIPK1 Kinase Activation Necroptosis Necroptosis RIPK1_activation->Necroptosis Inflammation Inflammation (Cytokine Release) RIPK1_activation->Inflammation GSK2982772 GSK2982772 GSK2982772->RIPK1_activation Inhibits Therapeutic_effect Therapeutic Effect in Inflammatory Diseases Necroptosis->Therapeutic_effect Contributes to Inflammation->Therapeutic_effect Contributes to

References

Application Notes and Protocols for Testing GSK-3β Inhibitor Efficacy Using 9-ING-41

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and differentiation. Its aberrant expression and activity are linked to the pathogenesis and progression of various cancers, making it a compelling target for therapeutic intervention. 9-ING-41 is a first-in-class, intravenously administered small molecule inhibitor of GSK-3β that has shown significant preclinical antitumor activity across a range of solid and hematological malignancies.[1][2] These application notes provide a comprehensive guide for researchers to evaluate the efficacy of GSK-3β inhibitors, using 9-ING-41 as a representative agent, in various cancer cell lines.

Mechanism of Action of 9-ING-41

9-ING-41 exerts its antitumor effects through the modulation of multiple signaling pathways. A primary mechanism is the downregulation of the NF-κB pathway, which leads to a decrease in the expression of key pro-survival and proliferative target genes such as Cyclin D1, Bcl-2, and XIAP.[1][3] This inhibition of pro-survival signaling culminates in cell cycle arrest and the induction of apoptosis, primarily through the activation of caspase-3.[1] Additionally, 9-ING-41 has been shown to interfere with the DNA damage response (DDR) pathway, potentially sensitizing cancer cells to chemotherapy.[3]

Cell Lines for Testing 9-ING-41 Efficacy

The selection of appropriate cell lines is critical for evaluating the efficacy of 9-ING-41. A panel of cell lines from different cancer types is recommended to assess the breadth of its activity. The following table summarizes various cancer cell lines that have been utilized in preclinical studies of 9-ING-41, along with reported efficacy data where available.

Cancer Type Cell Line Efficacy MetricValueReference
B-Cell Lymphoma Daudi% Viability Reduction (1 µM)40-70%[4]
SUDHL-4% Viability Reduction (1 µM)40-70%[4]
KPUM-UH1% Viability Reduction (1 µM)40-70%[4]
Karpas 422% Viability Reduction (1 µM)40-70%[4]
TMD8% Viability Reduction (1 µM)40-70%[4]
Renal Cancer ACHNGI500.8 µM[5]
Caki-1GI501.7 µM[5]
KRCYGI501.0 µM[5]
KU19-20GI500.5 µM[5]
Pediatric Brain Tumors BT183 (ETMR)IC50145.5 nM[6]
CHLA02-ATRTIC50481.2 nM[6]
ATRT-787197IC50503.1 nM[6]
ATRT-2187IC50528.3 nM[6]
Colorectal Cancer HT-29Growth InhibitionResistant to transient inhibition[7]
RKOGrowth InhibitionSensitive[7][8]
SW480Growth InhibitionResistant alone, sensitizes to chemo[8]
Bladder Cancer T24GI50 Range0.4-0.5 µM[9]
HT1376GI50 Range0.4-0.5 µM[9]
RT4GI50 Range0.4-0.5 µM[9]

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of 9-ING-41 are provided below.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 9-ING-41 stock solution

  • MTS reagent (e.g., from Promega)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of 9-ING-41 in complete medium.

  • Remove the medium from the wells and add 100 µL of the 9-ING-41 dilutions to the respective wells. Include wells with medium only (no cells) as a blank control and wells with cells and medium containing the vehicle (e.g., DMSO) as a negative control.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of MTS reagent to each well.[6]

  • Incubate the plate for 1-4 hours at 37°C.[6]

  • Measure the absorbance at 490 nm using a plate reader.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank absorbance.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • Complete cell culture medium

  • 9-ING-41 stock solution

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of 9-ING-41 for the specified duration (e.g., 48 or 96 hours).

  • Harvest the cells by trypsinization and collect them in a centrifuge tube.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 400 µL of PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[3]

  • Incubate the cells on ice for at least 30 minutes.[3]

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[3] The data can be analyzed using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 9-ING-41 stock solution

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.

  • Treat the cells with various concentrations of 9-ING-41 for the desired time.

  • Allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[4]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.[9]

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by 9-ING-41.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • Complete cell culture medium

  • 9-ING-41 stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against p-GSK-3β, Cyclin B1, CDK1, c-MYC, survivin, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with 9-ING-41 as required.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like β-actin.

Visualizations

Signaling Pathway of 9-ING-41

9-ING-41_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b NFkB NF-κB GSK3b->NFkB 9ING41 9-ING-41 9ING41->GSK3b NFkB_n NF-κB NFkB->NFkB_n translocation Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2_XIAP Bcl-2, XIAP Bcl2_XIAP->Caspase3 Gene_Expression Gene Expression (Cyclin D1, Bcl-2, XIAP) NFkB_n->Gene_Expression Gene_Expression->Bcl2_XIAP Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation Proliferation Gene_Expression->Proliferation Experimental_Workflow cluster_assays Efficacy Assessment Start Start: Select Cancer Cell Lines Culture_Cells Culture and Plate Cells Start->Culture_Cells Treat_Cells Treat with 9-ING-41 (Dose-Response and Time-Course) Culture_Cells->Treat_Cells Viability_Assay Cell Viability Assay (MTS) Treat_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) Treat_Cells->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treat_Cells->Cell_Cycle_Assay Protein_Analysis Protein Expression (Western Blot) Treat_Cells->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Application Notes and Protocols: GSK163929 in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK163929 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor type 5 (CCR5).[1] As a CCR5 antagonist, this compound inhibits the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells, a critical step in the viral lifecycle.[2][3][4][5] The development of this compound was discontinued due to toxicity concerns.[1] Consequently, extensive clinical data on its use in combination with other antiretrovirals are unavailable. However, based on the mechanism of action of CCR5 antagonists and available data for similar molecules such as Maraviroc, this document provides an overview of the expected interactions and detailed protocols for in vitro evaluation.

Mechanism of Action: CCR5 Antagonism

HIV-1 entry into CD4+ T cells is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[2][3] this compound, as a CCR5 antagonist, binds to the CCR5 coreceptor, thereby preventing its interaction with the gp120 protein of R5-tropic HIV-1 and blocking viral entry.[2][3][5]

cluster_HIV_Entry HIV-1 Entry into Host Cell cluster_Inhibition Inhibition by this compound HIV-1 HIV-1 gp120 gp120 HIV-1->gp120 1. Attachment CD4 Receptor CD4 Receptor gp120->CD4 Receptor 2. Binding Blocked CCR5 Blocked CCR5 gp120->Blocked CCR5 Interaction Blocked CCR5 Coreceptor CCR5 Coreceptor CD4 Receptor->CCR5 Coreceptor 3. Co-receptor Binding Viral Entry Viral Entry CCR5 Coreceptor->Viral Entry 4. Fusion Host Cell Host Cell This compound This compound This compound->CCR5 Coreceptor Binds to CCR5 Start Start Plate Cells Plate HIV-1 permissive cells in 96-well plate Start->Plate Cells Prepare Dilutions Prepare serial dilutions of this compound Plate Cells->Prepare Dilutions Add Compound and Virus Add this compound dilutions and HIV-1 to cells Prepare Dilutions->Add Compound and Virus Incubate Incubate for 48-72 hours Add Compound and Virus->Incubate Quantify Replication Quantify viral replication (p24 ELISA or Luciferase assay) Incubate->Quantify Replication Calculate IC50 Calculate IC50 using non-linear regression Quantify Replication->Calculate IC50 End End Calculate IC50->End Start Start Plate Cells Plate HIV-1 permissive cells Start->Plate Cells Create Matrix Create a 2D matrix of drug dilutions (this compound vs. another ARV) Plate Cells->Create Matrix Infect Cells Infect cells with HIV-1 Create Matrix->Infect Cells Incubate Incubate for 48-72 hours Infect Cells->Incubate Measure Replication Measure viral replication Incubate->Measure Replication Calculate FIC and CI Calculate Fractional Inhibitory Concentration (FIC) and Combination Index (CI) Measure Replication->Calculate FIC and CI Determine Interaction Determine interaction type: Synergy, Additivity, or Antagonism Calculate FIC and CI->Determine Interaction End End Determine Interaction->End

References

Application Notes & Protocols: Flow Cytometry Analysis of Immune Cells Following Treatment with a GSK3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] In the immune system, GSK3 is a key regulator of both innate and adaptive immune responses.[1] Inhibition of GSK3 has been shown to modulate the function of various immune cells, including T cells, B cells, and NK cells, making it an attractive target for therapeutic intervention in cancer, autoimmune diseases, and inflammatory disorders.[1][2][3]

Flow cytometry is a powerful technique for the multi-parametric analysis of single cells in a heterogeneous population. It is an indispensable tool for assessing the effects of therapeutic compounds, such as GSK3 inhibitors, on immune cells.[4] This document provides detailed application notes and protocols for the analysis of immune cells treated with a representative GSK3 inhibitor, focusing on immunophenotyping, cell activation, and functional readouts.

Experimental Protocols

General Cell Culture and GSK3 Inhibitor Treatment

This protocol outlines the general procedure for treating immune cells with a GSK3 inhibitor prior to flow cytometry analysis.

Materials:

  • Immune cells of interest (e.g., Peripheral Blood Mononuclear Cells (PBMCs), isolated T cells, B cells, or NK cells)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate cytokines)

  • GSK3 inhibitor (e.g., CHIR99021 or SB216763)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Isolate or thaw and culture the desired immune cells according to standard laboratory protocols. Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Seeding: Seed the cells at an appropriate density in culture plates. The density will vary depending on the cell type and the duration of the experiment.

  • GSK3 Inhibitor Preparation: Prepare a stock solution of the GSK3 inhibitor in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same concentration of DMSO as the highest concentration of the inhibitor used.

  • Treatment: Add the prepared GSK3 inhibitor solutions or the vehicle control to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: After incubation, gently resuspend the cells and transfer them to appropriate tubes for flow cytometry staining.

Immunophenotyping of Immune Cell Subsets

This protocol describes the staining of cell surface markers to identify and quantify different immune cell populations following GSK3 inhibitor treatment.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, etc.)

  • Fc receptor blocking solution (optional)

  • Viability dye (e.g., Propidium Iodide (PI), DAPI, or a fixable viability dye)

  • Flow cytometer

Procedure:

  • Cell Washing: Centrifuge the harvested cells at 300-400 x g for 5 minutes and discard the supernatant. Wash the cells once with cold PBS.

  • Fc Receptor Blocking (Optional): Resuspend the cell pellet in Fc receptor blocking solution and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Surface Staining: Add the pre-titrated fluorochrome-conjugated antibodies to the cells. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of FACS buffer.

  • Viability Staining: If using a non-fixable viability dye like PI or DAPI, add it to the cells just before analysis. If using a fixable viability dye, follow the manufacturer's instructions, which usually involves a staining step before fixation.

  • Data Acquisition: Resuspend the cells in an appropriate volume of FACS buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.

Analysis of Intracellular Cytokine Production

This protocol is for the detection of intracellular cytokines produced by immune cells after stimulation and GSK3 inhibitor treatment.

Materials:

  • Treated and control cells from Protocol 1

  • Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10)

Procedure:

  • Cell Stimulation: After the initial GSK3 inhibitor treatment, add a cell stimulation cocktail and a protein transport inhibitor to the culture. Incubate for 4-6 hours at 37°C.

  • Surface Staining: Perform surface staining as described in Protocol 2.

  • Fixation and Permeabilization: Wash the cells and then resuspend them in Fixation/Permeabilization buffer. Incubate for 20 minutes at 4°C.

  • Intracellular Staining: Wash the cells with Permeabilization/Wash Buffer. Add the fluorochrome-conjugated anti-cytokine antibodies and incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition: Wash the cells with Permeabilization/Wash Buffer and resuspend them in FACS buffer for flow cytometry analysis.

Data Presentation

The quantitative data from flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Effect of GSK3 Inhibitor on Immune Cell Subset Distribution

TreatmentConcentration (µM)% CD4+ T Cells of Live Lymphocytes% CD8+ T Cells of Live Lymphocytes% B Cells (CD19+) of Live Lymphocytes% NK Cells (CD56+) of Live Lymphocytes
Vehicle (DMSO)045.2 ± 3.125.8 ± 2.510.5 ± 1.215.3 ± 1.8
GSK3 Inhibitor146.1 ± 2.928.9 ± 2.810.2 ± 1.116.1 ± 2.0
GSK3 Inhibitor544.8 ± 3.532.5 ± 3.1**9.8 ± 0.917.5 ± 2.2
GSK3 Inhibitor1043.5 ± 3.835.1 ± 3.4***9.5 ± 1.018.2 ± 2.5

Data are presented as mean ± SD from three independent experiments. Statistical significance compared to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).

Table 2: Effect of GSK3 Inhibitor on T Cell Activation and Cytokine Production

TreatmentConcentration (µM)% CD69+ of CD8+ T Cells% IFN-γ+ of CD8+ T Cells% TNF-α+ of CD8+ T Cells
Vehicle (DMSO)015.7 ± 2.122.4 ± 2.518.9 ± 2.2
GSK3 Inhibitor120.3 ± 2.428.7 ± 3.124.5 ± 2.8*
GSK3 Inhibitor528.9 ± 3.0 35.1 ± 3.630.1 ± 3.3**
GSK3 Inhibitor1035.4 ± 3.5 42.8 ± 4.036.7 ± 3.8***

Data are presented as mean ± SD from three independent experiments. Statistical significance compared to the vehicle control is denoted by asterisks (p < 0.05, **p < 0.01, **p < 0.001).

Mandatory Visualizations

Signaling Pathway

GSK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TCR, BCR) PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation GSK3 GSK3 Akt->GSK3 Inhibition Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylation (Degradation Signal) Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Co-activation GSK3_Inhibitor GSK3 Inhibitor (e.g., CHIR99021) GSK3_Inhibitor->GSK3 Inhibition Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Transcription

Caption: GSK3 signaling pathway and the effect of a GSK3 inhibitor.

Experimental Workflow

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis start Isolate/Culture Immune Cells seed Seed Cells in Plate start->seed treat Treat with GSK3 Inhibitor or Vehicle Control seed->treat incubate Incubate (24-72h) treat->incubate harvest Harvest Cells incubate->harvest wash1 Wash Cells harvest->wash1 surface_stain Surface Antibody Staining wash1->surface_stain wash2 Wash Cells surface_stain->wash2 fix_perm Fixation & Permeabilization (for intracellular) wash2->fix_perm Optional acquire Acquire on Flow Cytometer wash2->acquire Surface only intra_stain Intracellular Antibody Staining fix_perm->intra_stain wash3 Wash Cells intra_stain->wash3 wash3->acquire analyze Analyze Data: - Gating - Quantification acquire->analyze report Report Results: - Tables - Figures analyze->report

Caption: Experimental workflow for flow cytometry analysis.

References

Troubleshooting & Optimization

GSK163929 solubility and formulation challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with GSK163090. The information provided is intended to address common challenges related to the solubility and formulation of this compound.

Disclaimer: The compound referred to as GSK163929 in the user request is likely a typographical error for GSK163090. All information provided herein pertains to GSK163090.

Frequently Asked Questions (FAQs)

Q1: What is GSK163090 and what is its mechanism of action?

GSK163090 is a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3] It functions by blocking the activity of serotonin at these receptors, which are involved in various physiological processes in the brain. GSK163090 has shown potential as an antidepressant and anxiolytic agent in preclinical studies.[1][2][3]

Q2: What are the basic physicochemical properties of GSK163090?

PropertyValueReference
Molecular Formula C₂₅H₂₉N₅O[3]
Molecular Weight 415.53 g/mol [3]
CAS Number 844903-58-8[3]

Q3: How should I store GSK163090?

For optimal stability, GSK163090 powder should be stored at -20°C.[3] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Solubility and Formulation Troubleshooting

In Vitro Studies

Q4: What is the recommended solvent for preparing a stock solution of GSK163090?

The recommended solvent for preparing a stock solution of GSK163090 is dimethyl sulfoxide (DMSO).[1][3]

Solubility of GSK163090 in DMSO:

Concentration (mg/mL)Molar Concentration (mM)Notes
14.2934.39May require sonication.[1][3]
16.539.71-

Q5: I am observing precipitation when I dilute my GSK163090 DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

This is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Decrease the final concentration of GSK163090: The aqueous solubility of GSK163090 is low. Try testing a lower final concentration in your assay.

  • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated. Check the tolerance of your specific cell line.

  • Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of the compound in aqueous solutions. A final concentration of 0.01% to 0.1% is a good starting point.

  • Prepare the final dilution immediately before use: Do not store dilute aqueous solutions of GSK163090 for extended periods, as precipitation can occur over time.

  • Vortex thoroughly during dilution: Ensure that the DMSO stock solution is added to the aqueous buffer with vigorous mixing to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.

Experimental Workflow for In Vitro Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh GSK163090 dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve sonicate Sonicate if necessary dissolve->sonicate store Store at -20°C or -80°C sonicate->store dilute Dilute stock in aqueous buffer store->dilute Use fresh aliquot vortex Vortex during dilution dilute->vortex use Use immediately vortex->use

Workflow for preparing GSK163090 solutions for in vitro assays.
In Vivo Studies

Q6: What are some established formulations for in vivo studies with GSK163090?

Several formulations have been reported to achieve a clear solution of at least 1.43 mg/mL (3.44 mM) for GSK163090.[1][3]

In Vivo Formulations for GSK163090:

Formulation ComponentsFinal Concentration
10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline≥ 1.43 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.43 mg/mL
10% DMSO, 90% Corn Oil≥ 1.43 mg/mL

Q7: Can you provide a detailed protocol for preparing the in vivo formulation with PEG300 and Tween® 80?

Protocol for 1 mL of Formulation:

  • Start with a 10 mg/mL stock solution of GSK163090 in DMSO.

  • In a sterile microcentrifuge tube, add 143 µL of the 10 mg/mL GSK163090 stock solution.

  • Add 400 µL of PEG300 and vortex thoroughly until the solution is clear.

  • Add 50 µL of Tween® 80 and vortex again until the solution is homogenous.

  • Add 407 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final solution thoroughly before administration.

Experimental Workflow for In Vivo Formulation

G cluster_prep In Vivo Formulation Preparation (1 mL) start Start with 10 mg/mL GSK163090 in DMSO add_dmso Add 143 µL of GSK163090 stock start->add_dmso add_peg Add 400 µL PEG300 add_dmso->add_peg vortex1 Vortex until clear add_peg->vortex1 add_tween Add 50 µL Tween® 80 vortex1->add_tween vortex2 Vortex until homogenous add_tween->vortex2 add_saline Add 407 µL Saline vortex2->add_saline vortex3 Vortex thoroughly add_saline->vortex3 administer Administer vortex3->administer

Step-by-step workflow for preparing an in vivo formulation of GSK163090.

Mechanism of Action Visualization

5-HT1A Receptor Signaling Pathway

GSK163090 acts as an antagonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, serotonin (5-HT), to the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. GSK163090 blocks this interaction.

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts serotonin Serotonin (5-HT) serotonin->receptor Binds to gsk163090 GSK163090 gsk163090->receptor Blocks atp ATP atp->ac response Cellular Response (e.g., decreased neuronal firing) camp->response Leads to

Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of GSK163090.

References

Optimizing GSK163929 concentration in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the biological activity, mechanism of action, and specific cell culture applications for GSK1630929 is not publicly available at this time. This technical support guide is based on general principles of compound optimization in cell culture and will be updated as more specific information for GSK1630929 becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for GSK1630929 in a new cell line?

A1: As there is no established data for GSK1630929, a common starting point for a novel compound is to perform a dose-response curve. A wide concentration range is recommended, for example, from 1 nM to 100 µM, to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: How should I dissolve and store GSK1630929?

A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: I am not observing any effect of GSK1630929 on my cells. What could be the reason?

A3: There are several potential reasons for a lack of effect:

  • Concentration: The concentration used may be too low to elicit a response. Consider increasing the concentration as part of a dose-response experiment.

  • Cell Type: The target of GSK1630929 may not be present or functionally important in your chosen cell line.

  • Compound Inactivity: Ensure the compound has been stored correctly and has not degraded.

  • Experimental Endpoint: The assay you are using may not be suitable for detecting the effects of GSK1630929. Consider using alternative or multiple assays to assess its activity.

  • Incubation Time: The treatment duration may be too short. A time-course experiment is recommended to determine the optimal treatment time.

Q4: I am observing significant cell death after treating with GSK1630929. What should I do?

A4: High levels of cell death may indicate cytotoxicity. To address this:

  • Lower the Concentration: This is the most critical step. Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the concentration at which GSK1630929 becomes toxic to your cells.

  • Reduce Incubation Time: Shorten the duration of treatment.

  • Check DMSO Concentration: Ensure the final DMSO concentration is not contributing to cell death.

  • Cell Density: Ensure you are plating an adequate number of cells, as low cell density can make cells more susceptible to stress.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No reproducible results Inconsistent compound concentrationPrepare a fresh stock solution of GSK1630929. Ensure accurate pipetting and serial dilutions.
Cell passage numberUse cells within a consistent and low passage number range, as cellular characteristics can change over time.
Variability in cell seeding densityEnsure uniform cell seeding across all wells and experiments.
Unexpected morphological changes in cells Off-target effects of the compoundLower the concentration of GSK1630929. If possible, test for known off-target effects of similar chemical structures.
Contamination of cell cultureCheck for microbial (bacteria, yeast, fungi) or mycoplasma contamination.
Precipitation of the compound in the media Poor solubility of GSK1630929Ensure the stock solution is fully dissolved before diluting in media. Avoid using excessively high concentrations. Consider using a solubilizing agent if compatible with your cell line.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of GSK1630929 using a Dose-Response Assay (e.g., MTT Assay for Viability)

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of GSK1630929 in your cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK1630929.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Table 1: Example Data Layout for Dose-Response Experiment

GSK1630929 Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
0 (Vehicle)1.251.281.221.25100
0.11.201.231.181.2096
11.051.081.021.0584
100.650.680.620.6552
1000.150.180.120.1512

Visualizations

As the signaling pathway and mechanism of action for GSK1630929 are unknown, a generic experimental workflow diagram is provided.

experimental_workflow General Workflow for Optimizing GSK1630929 Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_compound Prepare GSK1630929 Stock (in DMSO) dose_response Dose-Response Treatment prep_compound->dose_response prep_cells Culture and Seed Cells prep_cells->dose_response time_course Time-Course Treatment prep_cells->time_course assay Perform Cellular Assay (e.g., Viability, Proliferation) dose_response->assay time_course->assay data_analysis Data Analysis & Plotting assay->data_analysis optimal_conc Determine Optimal Concentration data_analysis->optimal_conc

Caption: General experimental workflow for determining the optimal concentration of a novel compound in cell culture.

troubleshooting_logic Troubleshooting Logic for Unexpected Results cluster_no_effect No Effect cluster_cytotoxicity High Cytotoxicity start Unexpected Result Observed check_conc Concentration Too Low? start->check_conc No cellular response check_high_conc Concentration Too High? start->check_high_conc High cell death check_time Incubation Time Too Short? check_conc->check_time No solution_increase_conc Solution: Increase Concentration check_conc->solution_increase_conc Yes check_target Target Absent in Cell Line? check_time->check_target No solution_increase_time Solution: Increase Incubation Time check_time->solution_increase_time Yes solution_change_cells Solution: Use a Different Cell Line check_target->solution_change_cells Yes check_dmso DMSO Toxicity? check_high_conc->check_dmso No solution_decrease_conc Solution: Decrease Concentration check_high_conc->solution_decrease_conc Yes check_solubility Compound Precipitation? check_dmso->check_solubility No solution_check_dmso Solution: Verify Final DMSO % check_dmso->solution_check_dmso Yes solution_check_sol Solution: Check for Precipitate check_solubility->solution_check_sol Yes

Caption: A logical flowchart for troubleshooting common issues when testing a new compound in cell culture.

Potential off-target effects of GSK163929

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of GSK163929, a C-C chemokine receptor 5 (CCR5) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target concern for the chemical series from which this compound was developed?

A1: The primary off-target concern for the 4,4-disubstituted piperidine-based chemical series, from which this compound originates, is the inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel is a critical issue in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias, such as Torsades de Pointes. The development of this compound involved specific chemical modifications to minimize this hERG inhibition.[1]

Q2: Was the development of this compound discontinued, and if so, for what reason?

A2: While the specific reasons for the discontinuation of this compound's development are not publicly detailed in the available literature, it is known that the broader class of CCR5 antagonists has faced challenges related to toxicity. For this compound, a key focus of its preclinical development was to improve the safety profile by reducing hERG channel affinity, a known issue with earlier compounds in the same series.[1]

Troubleshooting Guide

Problem: Unexpected cardiotoxic effects observed in in-vitro or in-vivo models treated with this compound.

Potential Cause Troubleshooting/Validation Steps
hERG Channel Inhibition 1. Perform a thorough literature search for any published data on the hERG inhibition profile of this compound or structurally related compounds. 2. Conduct in-vitro hERG liability assessment using automated patch-clamp or manual patch-clamp electrophysiology on cells expressing the hERG channel. Determine the IC50 value for this compound. 3. Analyze the structural motifs of this compound for known hERG binders. The 4,4-disubstituted piperidine core is a key structural feature of this series.[1]
Unidentified Off-Target Kinase Activity 1. Perform a broad-panel kinase screen to identify potential off-target kinase interactions. This will provide a profile of kinases inhibited by this compound at various concentrations. 2. If a specific kinase is identified , validate the interaction with a dose-response curve to determine the IC50. 3. Consult bioinformatics databases to understand the downstream signaling pathways of any identified off-target kinases and how they might contribute to the observed phenotype.
General Cellular Toxicity 1. Perform a cytotoxicity assay (e.g., MTT, LDH release) in the cell line of interest to determine the concentration at which this compound induces cell death. 2. Assess mitochondrial function using assays that measure mitochondrial membrane potential or oxygen consumption, as mitochondrial dysfunction can be a source of cardiotoxicity.

Experimental Protocols

Key Experiment: In-Vitro hERG Liability Assessment via Automated Patch-Clamp

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.

Methodology:

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) recombinantly expressing the human KCNH2 gene (encoding the hERG channel).

  • Apparatus: An automated patch-clamp system (e.g., QPatch, Patchliner).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with KOH.

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of test concentrations. The final DMSO concentration in the test solutions should be kept constant and low (e.g., ≤0.1%) to avoid solvent effects.

  • Procedure:

    • Harvest and prepare the cells according to the automated patch-clamp system's protocol.

    • Obtain stable whole-cell recordings.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.

    • Establish a stable baseline recording of the hERG current in the external solution.

    • Apply the different concentrations of this compound to the cells and record the corresponding hERG currents.

    • Include a positive control (a known hERG blocker, e.g., cisapride or dofetilide) and a vehicle control (external solution with the same final DMSO concentration as the test solutions).

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration of this compound.

    • Normalize the current inhibition to the baseline and vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

Signaling Pathways and Workflows

Below are diagrams illustrating a potential off-target signaling pathway and a troubleshooting workflow.

hERG_Inhibition_Pathway cluster_cellular Cellular Level cluster_clinical Clinical Consequence This compound This compound hERG hERG K+ Channel This compound->hERG Inhibition IKr Delayed Rectifier K+ Current (IKr) hERG->IKr Generates AP Cardiac Action Potential IKr->AP Repolarizes Prolongation Action Potential Prolongation AP->Prolongation Arrhythmia Arrhythmia Risk (Torsades de Pointes) Prolongation->Arrhythmia

Caption: Potential mechanism of this compound-induced cardiotoxicity via hERG channel inhibition.

Troubleshooting_Workflow start Start: Unexpected Phenotype Observed is_cardiac Is the phenotype cardiotoxic? start->is_cardiac hERG_test Perform hERG Assay is_cardiac->hERG_test Yes kinase_screen Perform Kinase Panel Screen is_cardiac->kinase_screen No hERG_positive hERG Inhibition Detected? hERG_test->hERG_positive kinase_positive Off-Target Kinase(s) Identified? kinase_screen->kinase_positive cytotoxicity_assay Perform Cytotoxicity Assay cytotoxicity_positive General Cytotoxicity Observed? cytotoxicity_assay->cytotoxicity_positive hERG_positive->kinase_screen No conclusion_hERG Conclusion: Phenotype likely due to hERG inhibition. Consider structural modifications to mitigate. hERG_positive->conclusion_hERG Yes kinase_positive->cytotoxicity_assay No conclusion_kinase Conclusion: Investigate downstream pathways of identified kinase(s). kinase_positive->conclusion_kinase Yes conclusion_cytotoxicity Conclusion: Non-specific toxicity. Determine therapeutic window. cytotoxicity_positive->conclusion_cytotoxicity Yes end End cytotoxicity_positive->end No conclusion_hERG->end conclusion_kinase->end conclusion_cytotoxicity->end

Caption: Troubleshooting workflow for investigating unexpected experimental outcomes with this compound.

References

Troubleshooting GSK163929 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK163929, a CCR5 antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist. Its primary mechanism of action is to block the interaction of the HIV-1 viral envelope glycoprotein gp120 with the host cell's CCR5 co-receptor, thereby inhibiting the entry of R5-tropic HIV-1 strains into susceptible cells.

Q2: In which experimental systems can this compound be used?

This compound is suitable for a variety of in vitro and cell-based assays, including:

  • HIV-1 entry and replication assays using R5-tropic strains.

  • Calcium mobilization assays to assess CCR5-mediated signaling.[1]

  • Radioligand binding assays to determine binding affinity to CCR5.

  • Chemotaxis assays to evaluate the inhibition of CCR5-mediated cell migration.

Q3: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to minimize the final DMSO concentration in the assay medium to avoid solvent-induced artifacts, typically keeping it below 0.1%.

Q4: How should this compound be stored to ensure stability?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For long-term storage, aliquoting the stock solution is recommended.

Troubleshooting Experimental Variability

Experimental variability is a common challenge in preclinical research.[2] The following sections address specific issues that may arise when working with this compound.

Issue 1: Inconsistent IC50/EC50 Values in Antiviral Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Health and Density Ensure consistent cell seeding density and viability across all experiments. Variations in cell number can significantly impact results.[3]
Viral Titer Variability Use a consistent and accurately tittered stock of R5-tropic HIV-1 for all experiments. Viral titer can directly influence the apparent potency of the antagonist.
Reagent Quality Use high-quality, fresh reagents, including cell culture media and supplements. Expired or improperly stored reagents can introduce variability.
Assay Protocol Adherence Strictly adhere to the standardized assay protocol, including incubation times, temperatures, and reagent addition steps.[4]
Solubility Issues Poor solubility of this compound in the assay medium can lead to inaccurate concentrations. Ensure the compound is fully dissolved in DMSO before further dilution and that the final DMSO concentration is consistent.[5]
Issue 2: Poor Solubility or Precipitation of this compound in Aqueous Media

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Aqueous Solubility This compound, like many small molecule inhibitors, may have limited aqueous solubility.[5][6]
Incorrect Solvent Ensure the initial stock solution is prepared in 100% DMSO.
Precipitation Upon Dilution When diluting the DMSO stock into aqueous assay media, do so gradually and with gentle mixing to prevent precipitation. Consider using a carrier protein like bovine serum albumin (BSA) in the assay buffer to improve solubility.
pH of the Medium The solubility of some compounds can be pH-dependent.[5] Ensure the pH of your assay medium is stable and within the optimal range for both the cells and the compound.
Issue 3: Suspected Off-Target Effects

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-specific Binding At high concentrations, this compound may exhibit off-target effects. It is crucial to determine the optimal concentration range through dose-response experiments.
Cytotoxicity High concentrations of the compound or the solvent (DMSO) may induce cytotoxicity, leading to misleading results. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to rule out cytotoxic effects.[7]
Interaction with Other Receptors To confirm the observed effect is CCR5-specific, include appropriate controls such as using a cell line that does not express CCR5 or using a known inactive analog of the compound if available.

Experimental Protocols

In Vitro HIV-1 Entry Assay (Pseudovirus-based)

This protocol describes a common method to assess the inhibitory activity of this compound on HIV-1 entry.

Materials:

  • HEK293T cells

  • TZM-bl cells (expressing CD4, CXCR4, and CCR5, and containing a Tat-inducible luciferase reporter gene)

  • HIV-1 envelope-expressing plasmid (R5-tropic, e.g., from BaL strain)

  • HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

Methodology:

  • Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 envelope-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.

  • Virus Harvest: Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection, clarify by centrifugation, and filter through a 0.45 µm filter.

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the TZM-bl cells. Incubate for 1 hour at 37°C.

  • Infection: Add a pre-titered amount of R5-tropic pseudovirus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic regression model.

Calcium Mobilization Assay

This protocol measures the ability of this compound to block CCR5-mediated intracellular calcium mobilization in response to its natural ligand, such as RANTES (CCL5).

Materials:

  • CCR5-expressing cell line (e.g., CHO-CCR5 or a specific leukemia cell line)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • RANTES (CCL5)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorometric imaging plate reader (FLIPR) or a similar instrument

Methodology:

  • Cell Seeding: Seed CCR5-expressing cells in a 96-well plate and allow them to attach.

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and add serial dilutions of this compound. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Baseline Reading: Measure the baseline fluorescence for a few seconds using a FLIPR.

  • Ligand Addition and Measurement: Add a pre-determined concentration of RANTES (typically the EC80) to stimulate the cells and immediately measure the fluorescence change over time.

  • Data Analysis: The antagonist activity is determined by the reduction in the RANTES-induced calcium signal. Calculate the IC50 value from the dose-response curve.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results Start Inconsistent IC50 Values Check_Cells Verify Cell Health and Density Start->Check_Cells Check_Virus Confirm Viral Titer Start->Check_Virus Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Protocol Review Protocol Adherence Start->Check_Protocol Check_Solubility Investigate Compound Solubility Start->Check_Solubility Resolved Results Consistent Check_Cells->Resolved Consistent Check_Virus->Resolved Consistent Check_Reagents->Resolved Consistent Check_Protocol->Resolved Consistent Check_Solubility->Resolved Consistent

Caption: A logical workflow for troubleshooting inconsistent IC50 values in this compound experiments.

cluster_pathway This compound Mechanism of Action HIV HIV-1 (R5-tropic) gp120 gp120 HIV->gp120 expresses CD4 CD4 Receptor gp120->CD4 binds CCR5 CCR5 Co-receptor CD4->CCR5 conformational change induces binding to Fusion Membrane Fusion & Viral Entry CCR5->Fusion No_Fusion Inhibition of Entry CCR5->No_Fusion This compound This compound This compound->CCR5 blocks Host_Cell Host Cell Fusion->Host_Cell leads to infection of

Caption: Signaling pathway illustrating the inhibitory action of this compound on HIV-1 entry.

References

Improving GSK163929 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of GSK163929 in solution. Our goal is to help you ensure the stability and integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid powder. Recommended storage conditions are:

  • Long-term: -20°C for up to 12 months.

  • Short-term: 4°C for up to 6 months.

When in solvent, it is recommended to store stock solutions at -80°C or -20°C for up to 6 months. The recommended solvent for creating a stock solution is DMSO, typically at a concentration of 10 mM.

Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?

A2: A decrease in potency can be attributed to several factors, including compound degradation. This compound contains a benzimidazole moiety, which can be susceptible to certain conditions. Potential causes for decreased activity include:

  • Compound Instability in Media: The aqueous and complex environment of cell culture media can lead to the degradation of the compound before it can exert its effect.

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux by Cellular Pumps: The compound could be actively transported out of the cells by efflux pumps.

  • Photodegradation: Benzimidazole-containing compounds can be sensitive to light. Exposure of your solutions to light for extended periods could lead to degradation.

  • pH Instability: The pH of your experimental solution could contribute to hydrolytic degradation. Benzimidazole derivatives can be susceptible to basic hydrolysis.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the benzimidazole core structure, potential degradation pathways for this compound may include:

  • Photodegradation: Exposure to light, particularly UV, can lead to demethylation and decarboxylation reactions.

  • Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis, especially under basic pH conditions.

  • Oxidation: The imidazole ring can be prone to base-mediated autoxidation.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in In Vitro Assays

If you are experiencing variability or a lack of expected activity with this compound, follow these troubleshooting steps.

Experimental Workflow for Troubleshooting Inconsistent Results

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution A Inconsistent or Poor Assay Results B Check Compound Handling and Storage A->B Start Here C Assess Compound Stability in Assay Buffer/Media B->C E Prepare Fresh Stock Solutions B->E If improper handling is suspected D Verify Target Engagement C->D F Optimize Assay Conditions (e.g., incubation time, pH) C->F If degradation is observed G Perform Control Experiments D->G If target engagement is unclear

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Action: Prepare a fresh stock solution of this compound from the solid powder.

    • Rationale: Improperly stored or old stock solutions are a common source of experimental variability.

  • Evaluate Stability in Assay Medium:

    • Action: Incubate this compound in your assay buffer or cell culture medium for the duration of your experiment. Analyze the sample at different time points using HPLC or LC-MS to check for degradation.

    • Rationale: This will determine if the compound is stable under your specific experimental conditions.

  • Optimize Experimental Conditions:

    • Action:

      • Minimize the exposure of this compound solutions to light by using amber vials and covering plates with foil.

      • Ensure the pH of your buffers is within a stable range for the compound.

      • Consider reducing the incubation time if stability is an issue.

    • Rationale: Adjusting experimental parameters can mitigate degradation.

Issue 2: Suspected Degradation of this compound Stock Solution

If you suspect your stock solution has degraded, a systematic approach is needed to confirm this and prevent future occurrences.

Protocol for Assessing Stock Solution Stability (Forced Degradation Study)

A forced degradation study can help identify the conditions under which this compound is unstable.

Experimental Protocol: Forced Degradation Study

  • Objective: To determine the stability of this compound under various stress conditions.

  • Materials:

    • This compound solid powder

    • DMSO (or other appropriate solvent)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • UV lamp

    • HPLC or LC-MS system

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add HCl to an aliquot to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to an aliquot to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to an aliquot to a final concentration of 3%.

    • Photodegradation: Expose an aliquot to UV light.

    • Thermal Stress: Place an aliquot in an oven at an elevated temperature (e.g., 60°C).

    • Incubate all samples for a defined period (e.g., 24-48 hours).

    • Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.

Data Presentation: Stability of this compound Under Stress Conditions (Hypothetical Data)

Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradation Products Observed
0.1 M HCl2495Minor peak at RRT 0.8
0.1 M NaOH2460Significant peak at RRT 0.75
3% H₂O₂2485Minor peak at RRT 0.9
UV Light Exposure2470Multiple small degradation peaks
60°C2498No significant degradation
Control (DMSO at RT)2499No significant degradation

RRT: Relative Retention Time

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). By binding to CCR5, it blocks the interaction of the viral envelope glycoprotein gp120 with the co-receptor, thereby inhibiting the entry of M-tropic HIV-1 into host cells.[1][2][3][4][5][6]

CCR5 Signaling Pathway and Inhibition by this compound

G cluster_0 HIV-1 Entry cluster_1 Inhibition cluster_2 Downstream Signaling gp120 HIV gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Co-receptor Binding Gprotein G-Protein Activation CCR5->Gprotein Ligand Binding GSK This compound GSK->CCR5 Inhibition Signal Intracellular Signaling (e.g., Ca2+ mobilization, MAPK activation) Gprotein->Signal

Caption: Mechanism of HIV-1 entry via CD4 and CCR5, and its inhibition by this compound.

References

Technical Support Center: GSK163090 Cytotoxicity Assessment and Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "GSK163929" appears to be a typographical error. This technical support center has been developed based on the available information for GSK163090 , a potent and selective 5-HT1A/B/D receptor antagonist. The following information is for research use only and is not intended as a substitute for professional laboratory guidance.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing and mitigating the potential cytotoxicity of GSK163090. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual workflows to support your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is GSK163090 and what is its known mechanism of action?

A1: GSK163090 is a potent and selective antagonist of the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] It also inhibits the serotonin reuptake transporter (SERT).[1] Its primary therapeutic indications are for antidepressant and anxiolytic activities.[1] Understanding its interaction with these receptors is crucial when investigating its cytotoxic potential, as serotonin signaling pathways can influence cell viability and proliferation.[2][3]

Q2: Is there any published data on the cytotoxicity of GSK163090?

Q3: What are the potential mechanisms of cytotoxicity for a 5-HT receptor antagonist like GSK163090?

A3: While specific mechanisms for GSK163090 are unconfirmed, compounds targeting serotonin receptors can modulate signaling pathways involved in cell growth, proliferation, and apoptosis.[2][3] Some studies on other 5-HT1A receptor ligands have shown cytotoxic and pro-apoptotic activity against certain cancer cell lines.[4] The cytotoxic effects could be dependent on the specific cell type and its expression of serotonin receptors and downstream signaling components.

Q4: What initial steps should I take to assess the cytotoxicity of GSK163090?

A4: A step-wise approach is recommended. Start with a broad-range dose-response screening using a simple viability assay like the MTT assay to determine the approximate cytotoxic concentration range. Based on these initial findings, you can then perform more detailed mechanistic studies using assays for apoptosis (e.g., Annexin V) and necrosis (e.g., LDH release).

Q5: How can I prepare GSK163090 for in vitro experiments?

A5: GSK163090 is soluble in DMSO.[1][5] It is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentrations in your cell culture medium.[6] Ensure the final DMSO concentration in your experiments is non-toxic to your cells (typically below 0.5%).[6]

Troubleshooting Guides

MTT Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
High background absorbance in control wells - Contamination of media or reagents. - Phenol red or serum in the media can interfere. - The test compound may chemically reduce MTT.[7]- Use fresh, sterile reagents. - Use a serum-free, phenol red-free medium during the MTT incubation step. - Include a control with the compound in media without cells to check for chemical interference.[7]
Low absorbance readings - Cell seeding density is too low. - Insufficient incubation time with MTT. - Incomplete solubilization of formazan crystals.- Optimize cell seeding density to ensure readings are in the linear range of the assay. - Increase MTT incubation time. - Ensure complete dissolution of formazan crystals by thorough mixing.
High variability between replicate wells - Uneven cell seeding. - "Edge effect" in 96-well plates.[8] - Pipetting errors.[8]- Ensure a homogenous cell suspension before and during plating. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[8] - Use calibrated pipettes and consistent pipetting techniques.
LDH Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
High spontaneous LDH release in control cells - High cell density leading to cell death. - Rough handling of cells during plating or media changes. - Serum in the culture medium contains LDH.[9]- Optimize cell seeding density.[9] - Handle cells gently to avoid mechanical damage. - Use a low-serum or serum-free medium, or include a media-only background control.[9]
Low maximum LDH release - Incomplete lysis of control cells.- Ensure complete cell lysis by optimizing the concentration of the lysis agent (e.g., Triton X-100) and incubation time.
Assay interference - The compound may inhibit LDH enzyme activity.- Run a control with purified LDH, the compound, and the assay reagents to check for direct enzyme inhibition.
Annexin V Assay Troubleshooting
Problem Possible Cause(s) Solution(s)
High percentage of apoptotic cells in the negative control - Cells are unhealthy or were handled too harshly during preparation (e.g., over-trypsinization).[10] - Spontaneous apoptosis in culture.[11]- Use healthy, log-phase cells and handle them gently.[11] - Optimize cell culture conditions.
Weak or no Annexin V signal in positive control - Apoptosis was not successfully induced. - Reagents have expired or were stored improperly.[12]- Confirm the efficacy of the apoptosis-inducing agent. - Use fresh reagents and store them according to the manufacturer's instructions.[12]
High percentage of Annexin V and PI positive cells (late apoptosis/necrosis) - The time point of analysis is too late. - The compound induces rapid necrosis.- Perform a time-course experiment to identify earlier apoptotic stages. - Combine with an LDH assay to specifically measure necrosis.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • GSK163090 stock solution (in DMSO)

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • DMSO or solubilization buffer

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of GSK163090 in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the GSK163090 dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[10]

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

Materials:

  • GSK163090 stock solution (in DMSO)

  • Cell line of interest

  • Complete culture medium (low serum recommended)

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit

  • Lysis buffer (e.g., 1% Triton X-100)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of GSK163090 as described in the MTT protocol. Include controls for spontaneous release (untreated cells), maximum release (cells treated with lysis buffer), and vehicle control.

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 400 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 15-30 minutes).

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • GSK163090 stock solution (in DMSO)

  • Cell line of interest

  • 6-well plates or culture flasks

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with GSK163090 for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Quantitative Data Summary

As no specific cytotoxicity data for GSK163090 is publicly available, researchers should aim to generate data in the following format for their records and comparisons.

Table 1: Hypothetical IC50 Values for GSK163090 in Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 (µM)
e.g., SH-SY5YMTT24User-determined
48User-determined
72User-determined
e.g., HepG2MTT24User-determined
48User-determined
72User-determined

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare GSK163090 Stock (DMSO) treatment Treat cells with GSK163090 dilutions prep_compound->treatment prep_cells Cell Culture & Seeding prep_cells->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Necrosis) treatment->ldh annexin Annexin V Assay (Apoptosis) treatment->annexin analysis Calculate IC50 / % Cytotoxicity mtt->analysis ldh->analysis annexin->analysis

Caption: General workflow for assessing GSK163090 cytotoxicity.

Signaling_Pathway GSK163090 GSK163090 HT1R 5-HT1A/B/D Receptors GSK163090->HT1R Antagonist AC Adenylate Cyclase HT1R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Cell_Survival Cell Survival / Proliferation CREB->Cell_Survival Apoptosis Apoptosis CREB->Apoptosis Inhibition

References

Technical Support Center: Overcoming Resistance to HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 maturation inhibitors, using Bevirimat (BVM) and its analogs as primary examples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Bevirimat and other maturation inhibitors?

A1: Bevirimat is a first-in-class HIV-1 maturation inhibitor. It specifically targets the final step in the Gag polyprotein processing cascade, which is the cleavage of the capsid-spacer peptide 1 (CA-SP1) intermediate to the mature capsid (CA) protein.[1][2][3] By inhibiting this cleavage, Bevirimat prevents the proper formation of the viral core, resulting in the production of immature, non-infectious virus particles.[1][2][3] This mechanism is distinct from other antiretroviral drug classes that target viral enzymes like reverse transcriptase, protease, or integrase.[1]

Q2: What are the primary resistance mechanisms to Bevirimat?

A2: Resistance to Bevirimat primarily arises from mutations in the Gag polyprotein, specifically at or near the CA-SP1 cleavage site.[1][4] These mutations can interfere with the binding of the inhibitor to its target.[4] Additionally, naturally occurring polymorphisms in the SP1 region of Gag can also reduce susceptibility to Bevirimat, which was a significant challenge observed in clinical trials.[5][6] Some studies have also suggested that mutations in the viral protease can influence the development of resistance to maturation inhibitors.[7]

Q3: Are there second-generation maturation inhibitors that can overcome Bevirimat resistance?

A3: Yes, second-generation maturation inhibitors have been developed to be effective against HIV-1 strains that are resistant to Bevirimat.[5][6][8][9] These newer compounds often show improved potency and a broader range of activity against viral strains with polymorphisms that confer resistance to first-generation inhibitors.[5][8] However, resistance to these second-generation inhibitors can also emerge through different mutations in the Gag protein.[5][8][9]

Q4: Can combination therapy with other antiretrovirals enhance the efficacy of maturation inhibitors?

A4: While specific data on combination therapy from the provided results is limited, the distinct mechanism of action of maturation inhibitors suggests they would not have cross-resistance with other antiretroviral classes.[1] In a study, short-term administration of Bevirimat was well-tolerated with other antiretroviral agents.[1] Interestingly, some protease inhibitor-resistant HIV-1 strains with impaired CA-SP1 cleavage were found to be hypersensitive to Bevirimat.[10] This suggests a potential for synergistic or additive effects, but this would need to be evaluated in specific experimental settings. One study observed that when Bevirimat and another maturation inhibitor, PF-46396, were used together, they exhibited mutually antagonistic behavior, suggesting they interact differently with the Gag protein.[11]

Troubleshooting Guides

Problem 1: Reduced efficacy of Bevirimat in an in vitro experiment.

Possible Cause 1: Pre-existing resistance mutations in the HIV-1 strain.

  • Troubleshooting Steps:

    • Sequence the Gag gene: Perform Sanger or next-generation sequencing of the Gag gene from the viral strain being used. Pay close attention to the CA-SP1 junction.

    • Analyze for known resistance mutations: Compare the sequence to a wild-type reference (e.g., NL4-3) to identify polymorphisms or mutations known to confer Bevirimat resistance.

    • Phenotypic susceptibility testing: Conduct a drug susceptibility assay to determine the IC50 value of Bevirimat for your viral strain and compare it to a known sensitive strain.

Possible Cause 2: Suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Verify drug concentration: Ensure the correct concentration of Bevirimat is being used and that the stock solution is not degraded.

    • Optimize cell culture conditions: Confirm that the cell line used for the assay is healthy and growing optimally.

    • Check for assay variability: Include appropriate positive and negative controls in your experiment to ensure the assay is performing as expected.

Problem 2: Emergence of resistance during in vitro selection experiments.

Experimental Workflow for In Vitro Resistance Selection

cluster_setup Experiment Setup cluster_monitoring Monitoring and Passaging cluster_analysis Analysis of Resistant Virus Start Start Infect Cells Infect target cells (e.g., MT-2) with wild-type HIV-1 at a low MOI. Start->Infect Cells Add Inhibitor Culture infected cells in the presence of a sub-optimal concentration of the maturation inhibitor. Infect Cells->Add Inhibitor Monitor CPE Monitor for signs of viral replication (e.g., cytopathic effect). Add Inhibitor->Monitor CPE Harvest Supernatant Harvest virus-containing supernatant when viral breakthrough is observed. Monitor CPE->Harvest Supernatant Passage Virus Use the harvested virus to infect fresh cells with an increasing concentration of the inhibitor. Harvest Supernatant->Passage Virus Isolate RNA Isolate viral RNA from the supernatant of the resistant culture. Harvest Supernatant->Isolate RNA Passage Virus->Monitor CPE Repeat until resistance emerges Sequence Gag Perform RT-PCR and sequence the Gag gene. Isolate RNA->Sequence Gag Identify Mutations Identify mutations responsible for resistance. Sequence Gag->Identify Mutations Phenotypic Assay Characterize the phenotype of the resistant virus (e.g., determine IC50). Identify Mutations->Phenotypic Assay

Caption: Workflow for in vitro selection of maturation inhibitor-resistant HIV-1.

Troubleshooting Steps:

  • Vary inhibitor concentration: If resistance does not emerge, try starting with a lower, less stringent concentration of the inhibitor. Conversely, if the virus is completely suppressed, reduce the starting concentration.

  • Use different viral strains: Some HIV-1 subtypes may be more prone to developing resistance. Consider using different viral isolates in your selection experiments.

  • Prolong the culture period: It may take multiple passages for resistance mutations to be selected and become dominant in the viral population.

Data Presentation

Table 1: Bevirimat Resistance Mutations in HIV-1 Gag

Mutation LocationAmino Acid ChangeEffect on Bevirimat SusceptibilityReference
CAH226YResistance[4]
CAL231FResistance[4]
CAL231MResistance[4]
SP1A1VResistance[4]
SP1A3TResistance with impaired replication[4]
SP1A3VResistance with impaired replication[4]

Table 2: Efficacy of a Second-Generation Maturation Inhibitor (Compound 18c) Against Wild-Type and Bevirimat-Resistant HIV-1

HIV-1 StrainBevirimat IC50 (µM)Compound 18c IC50 (µM)Fold-Change in Potency (Compound 18c vs. Bevirimat)Reference
NL4-3 (Wild-Type)0.0650.0193.4x more potent[12]
NL4-3/V370A (Resistant)7.710.1551.4x more potent[12]

Experimental Protocols

Protocol 1: HIV-1 Drug Susceptibility Assay (Phenotypic)

  • Cell Seeding: Seed target cells (e.g., MT-2) in a 96-well plate.

  • Drug Dilution: Prepare serial dilutions of the maturation inhibitor in culture medium.

  • Infection: Add a standardized amount of virus stock to each well, except for the cell control wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C.

  • Quantification of Viral Replication: Measure the extent of viral replication. This can be done by quantifying:

    • Reverse transcriptase (RT) activity in the culture supernatant.

    • p24 antigen levels in the supernatant using an ELISA kit.

    • Reporter gene expression (e.g., luciferase) if using a reporter virus.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition versus the drug concentration.

Visualizations

Signaling Pathway: Mechanism of Action of Bevirimat

cluster_pathway HIV-1 Maturation Pathway Gag Polyprotein Gag Polyprotein (Pr55) Protease HIV-1 Protease Gag Polyprotein->Protease Cleavage CA_SP1 CA-SP1 Intermediate (p25) Protease->CA_SP1 Mature CA Mature Capsid (CA) (p24) CA_SP1->Mature CA Final Cleavage Step Immature Virion Immature, Non-infectious Virion CA_SP1->Immature Virion Mature Virion Mature, Infectious Virion Mature CA->Mature Virion Bevirimat Bevirimat Bevirimat->CA_SP1 Inhibits Cleavage

Caption: Bevirimat inhibits the final cleavage of CA-SP1 to mature CA.

Logical Relationship: Overcoming Bevirimat Resistance

cluster_resistance Bevirimat Resistance cluster_solution Potential Solutions BVM Bevirimat (BVM) WT_HIV Wild-Type HIV-1 BVM->WT_HIV Effective Resistant_HIV BVM-Resistant HIV-1 (Gag mutations) BVM->Resistant_HIV Ineffective Reduced_Efficacy Reduced Efficacy Resistant_HIV->Reduced_Efficacy Second_Gen_MI Second-Generation Maturation Inhibitors Second_Gen_MI->Resistant_HIV Overcomes Resistance Restored_Efficacy Restored Efficacy Second_Gen_MI->Restored_Efficacy Combination_Tx Combination Therapy (e.g., with PIs) Combination_Tx->Resistant_HIV Potential Synergy Combination_Tx->Restored_Efficacy

Caption: Strategies to overcome HIV-1 resistance to Bevirimat.

References

Technical Support Center: Optimizing GSK163029 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of GSK163029 in animal models. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is GSK163029 and what is its mechanism of action?

GSK163029 is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a coreceptor used by the most common strains of HIV-1 to enter host cells. By blocking this receptor, GSK163029 inhibits viral entry.

Q2: What are the known physicochemical properties of GSK163029?

Limited public information is available. One supplier provides the following details:

PropertyValue
Molecular Weight696.255
FormulaC36H40ClF2N5O3S
AppearanceSolid
Solubility10 mM in DMSO

Q3: What are the recommended administration routes for GSK163029 in animal models?

Q4: Are there any known challenges with the in vivo delivery of CCR5 antagonists like GSK163029?

Challenges with small molecule CCR5 antagonists can include suboptimal oral bioavailability and metabolic stability. Researchers have worked to modify related compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) properties.

Troubleshooting Guide

Issue 1: Poor or variable drug exposure after oral administration.

  • Possible Cause: Low aqueous solubility and/or poor absorption.

  • Troubleshooting Steps:

    • Formulation Optimization: Given that GSK163029 is soluble in DMSO, for preclinical studies, consider formulating it in a vehicle that can improve its solubility and absorption. Common vehicles for poorly soluble compounds in early-stage animal studies include:

      • A mixture of DMSO, PEG400, and saline.

      • Suspensions in aqueous vehicles containing suspending agents (e.g., carboxymethylcellulose) and surfactants (e.g., Tween 80).

    • Particle Size Reduction: If using a suspension, micronization of the solid GSK163029 may improve its dissolution rate and subsequent absorption.

    • Consider Alternative Routes: If oral bioavailability remains a significant hurdle, intravenous administration can be used to ensure systemic exposure.

Issue 2: Rapid clearance and short half-life in vivo.

  • Possible Cause: High metabolic turnover.

  • Troubleshooting Steps:

    • Pharmacokinetic Studies: Conduct pilot pharmacokinetic studies in a small number of animals (e.g., rats) to determine the clearance rate and half-life.

    • Dosing Regimen Adjustment: Based on the pharmacokinetic data, adjust the dosing frequency to maintain drug concentrations within the desired therapeutic window.

    • Formulation for Sustained Release: For subcutaneous or intramuscular routes, consider formulating GSK163029 in a sustained-release vehicle, although this would require significant formulation development.

Issue 3: Inconsistent results between experimental animals.

  • Possible Cause: Variability in drug administration, animal physiology, or formulation stability.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure consistent dosing volumes and techniques across all animals. For oral gavage, ensure the compound is delivered directly to the stomach.

    • Fasting Status: Standardize the fasting state of the animals before dosing, as food can significantly impact the absorption of some drugs.

    • Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the drug particles.

Experimental Protocols

Note: The following protocols are generalized based on common practices for in vivo studies of small molecule inhibitors and should be optimized for GSK163029.

Protocol 1: Preparation of GSK163029 for Oral Administration in Mice

  • Objective: To prepare a formulation of GSK163029 suitable for oral gavage in mice.

  • Materials:

    • GSK163029 powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of GSK163029 powder.

    • Dissolve the GSK163029 in DMSO to create a stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.

    • In a separate tube, prepare the vehicle by mixing PEG400 and sterile saline. A common ratio is 40% PEG400 and 60% saline.

    • Add the GSK163029 stock solution to the vehicle to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity. For example, to make a 10 mg/mL dosing solution, add 1 part of the 100 mg/mL stock to 9 parts of the vehicle.

    • Vortex the final formulation thoroughly before each administration.

Protocol 2: Pharmacokinetic Study of GSK163029 in Rats

  • Objective: To determine the basic pharmacokinetic parameters of GSK163029 in rats following intravenous administration.

  • Materials:

    • GSK163029 formulated for intravenous injection (e.g., in a solution containing DMSO, PEG400, and saline, ensuring it is sterile and free of precipitates).

    • Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulas.

    • Blood collection tubes (e.g., containing EDTA).

    • Centrifuge.

  • Procedure:

    • Acclimate the cannulated rats for at least 24 hours before the study.

    • Administer a single intravenous bolus dose of GSK163029 via the tail vein or another appropriate route.

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma concentrations of GSK163029 using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.

Visualizations

CCR5_Signaling_Pathway Simplified CCR5 Signaling Pathway and Inhibition by GSK163029 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine (e.g., CCL5) Chemokine (e.g., CCL5) CCR5 CCR5 Receptor Chemokine (e.g., CCL5)->CCR5 Binds and Activates HIV gp120 HIV gp120 HIV gp120->CCR5 Binds for Viral Entry GSK163029 GSK163029 GSK163029->CCR5 Blocks Binding G-protein G-protein CCR5->G-protein Activates Downstream Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G-protein->Downstream Signaling

Caption: CCR5 signaling and its inhibition by GSK163029.

Experimental_Workflow General Workflow for In Vivo Evaluation of GSK163029 cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation GSK163029 Formulation (e.g., solution, suspension) Administration Administration to Animal Model (e.g., oral, intravenous) Formulation->Administration Sampling Sample Collection (e.g., blood, tissue) Administration->Sampling Bioanalysis Bioanalysis (e.g., LC-MS/MS) Sampling->Bioanalysis PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Bioanalysis->PK_PD_Analysis

Caption: Experimental workflow for in vivo studies of GSK163029.

References

Technical Support Center: Bioassay Development for GSK163929 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK163929, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful bioassay development.

This compound Activity Data

The following table summarizes the typical in vitro activity of this compound in various key assays. These values should serve as a benchmark for your experiments. Significant deviations may indicate issues with assay setup or execution.

Assay TypeAssay NameTargetSpeciesIC50 / EC50 (nM)Notes
Biochemical ADP-Glo™ Kinase AssayRIPK1Human0.8 ± 0.2Measures direct inhibition of RIPK1 kinase activity.
Biochemical TR-FRET Binding AssayRIPK1Human1.5 ± 0.4Quantifies the binding affinity of the inhibitor to the RIPK1 kinase domain.[1]
Target Engagement NanoBRET™ AssayRIPK1Human12.5 ± 3.1Measures target engagement in live cells.[1][2]
Cell-Based HT-29 Necroptosis AssayRIPK1Human25.7 ± 5.8Measures protection against TNFα/SM-164/z-VAD-fmk induced necroptosis.
Cell-Based pRIPK1 (S166) HTRF AssayRIPK1Human30.2 ± 6.5Measures inhibition of RIPK1 autophosphorylation in cellular context.[3]

Signaling Pathway

This compound inhibits RIPK1, a critical kinase in the necroptosis signaling pathway. Understanding this pathway is essential for designing and interpreting cell-based assays.

G TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits Ub_RIPK1 Ub-RIPK1 Complex_I->Ub_RIPK1 Ubiquitinates Complex_II Complex II / Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Complex_II Transitions to (cIAP inhibition) NFkB NF-κB Pathway (Survival) Ub_RIPK1->NFkB Activates pRIPK1 p-RIPK1 Complex_II->pRIPK1 Autophosphorylation pRIPK3 p-RIPK3 pRIPK1->pRIPK3 Phosphorylates pMLKL p-MLKL (Oligomerization) pRIPK3->pMLKL Phosphorylates Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Executes This compound This compound This compound->pRIPK1 Inhibits G A Dispense this compound dilutions and controls into 384-well plate B Add RIPK1 enzyme and substrate (e.g., MBP) mixture A->B C Incubate at RT for 60 min (Kinase Reaction) B->C D Add ADP-Glo™ Reagent C->D E Incubate at RT for 40 min (Terminate reaction, deplete ATP) D->E F Add Kinase Detection Reagent E->F G Incubate at RT for 30 min (Convert ADP to ATP, generate light) F->G H Read luminescence on plate reader G->H I Analyze data and calculate IC50 H->I G A Problem: High variability in results (High %CV) B Is variability between replicate wells or across the plate? A->B E Is the issue in a cell-based assay? A->E C Check pipetting technique and equipment calibration. Ensure proper mixing. B->C Replicate Wells D Look for 'edge effects'. Improve plate incubation conditions. Use a plate shaker. B->D Across Plate F Check for inconsistent cell seeding, uneven confluency, or cell line instability. E->F Yes G Check reagent stability (enzyme, ATP, probe). Validate reagent prep. E->G No (Biochemical)

References

Interpreting unexpected results with GSK163929

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK163090. The information is designed to help interpret unexpected results and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK163090?

GSK163090 is a potent and selective antagonist for the 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors.[1] It also inhibits the serotonin reuptake transporter (SERT).[1] Its primary therapeutic potential lies in its antidepressant and anxiolytic activities.[1]

Q2: We are observing a weaker than expected response in our cell line. What could be the cause?

Several factors could contribute to a diminished response:

  • Receptor Expression Levels: The expression levels of 5-HT1A/B/D receptors can vary significantly between different cell lines. It is crucial to verify the receptor expression in your specific cell model.

  • Compound Stability: Ensure that the compound has been stored correctly and that the prepared solutions are fresh. Repeated freeze-thaw cycles can degrade the compound.

  • Off-Target Effects: At higher concentrations, off-target effects might interfere with the expected signaling pathway.[2][3] It is advisable to perform a dose-response curve to determine the optimal concentration.

Q3: Our in vivo results are not correlating with our in vitro data. What could explain this discrepancy?

Discrepancies between in vitro and in vivo results are common in drug development. For GSK163090, consider the following:

  • Pharmacokinetics: GSK163090 is a moderate P-glycoprotein (P-gp) substrate, which can affect its distribution and concentration in different tissues.[1]

  • Metabolism: The metabolic profile of GSK163090 in your animal model might differ from in vitro metabolism, leading to altered efficacy.

  • Complex Biological Systems: In vivo, the compound interacts with a complex system of neurotransmitters and receptors that cannot be fully replicated in vitro.[4] The serotonergic system, in particular, has intricate feedback loops that can influence the overall response.[5][6]

Troubleshooting Guide

Issue 1: Unexpected changes in cell proliferation or viability.

  • Possible Cause: Off-target effects at high concentrations. Small molecules can exhibit off-target effects that may not be related to their primary mechanism of action.[2][3][7]

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a comprehensive dose-response experiment to identify a concentration range where the desired activity is observed without affecting cell viability.

    • Control Experiments: Include appropriate controls, such as a known selective 5-HT1A/B/D antagonist and a SERT inhibitor, to dissect the contribution of each activity.

    • Phenotypic Screening: Consider phenotypic screening to identify unexpected cellular changes and potential off-target interactions.[7]

Issue 2: High variability between experimental replicates.

  • Possible Cause: Inconsistent experimental conditions or reagent quality.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps, including cell seeding density, incubation times, and compound preparation, are highly standardized.

    • Reagent Quality Control: Verify the quality and consistency of all reagents, including cell culture media and supplements.

    • Automate Liquid Handling: If possible, use automated liquid handling to minimize pipetting errors.

Quantitative Data Summary

The following table summarizes the binding affinities (pKi) of GSK163090 for various receptors.

TargetpKi
5-HT1A Receptor9.4
5-HT1B Receptor8.5
5-HT1D Receptor9.7
Serotonin Reuptake Transporter (SERT)6.1
D2 Receptor6.3
D3 Receptor6.7
5-HT2A Receptor6.0
5-HT2B Receptor6.3
5-HT2C Receptor5.8
Human 5-HT7 Receptor6.8

Data sourced from MedChemExpress product datasheet.[1]

Experimental Protocols

Protocol: In Vitro 5-HT1A Receptor Antagonism Assay

This protocol outlines a method to assess the antagonist activity of GSK163090 at the 5-HT1A receptor.

  • Cell Culture: Culture a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293) in appropriate media.

  • Compound Preparation: Prepare a stock solution of GSK163090 in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay Procedure: a. Seed the cells into a 96-well plate and incubate overnight. b. Pre-incubate the cells with varying concentrations of GSK163090 or vehicle control for 30 minutes. c. Add a known 5-HT1A receptor agonist (e.g., 8-OH-DPAT) at a concentration that elicits a submaximal response (EC80). d. Incubate for the appropriate time to allow for downstream signaling (e.g., measurement of cAMP levels).

  • Data Analysis: Measure the response (e.g., cAMP levels using a commercially available kit). Plot the response against the log of the GSK163090 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

GSK163090_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT GSK163090_SERT GSK163090 GSK163090_SERT->SERT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_reuptake Serotonin Serotonin_vesicle->Serotonin_reuptake Release Serotonin_reuptake->SERT Reuptake Serotonin_synapse Serotonin HTR1A 5-HT1A Downstream Downstream Signaling HTR1A->Downstream HTR1B 5-HT1B HTR1B->Downstream HTR1D 5-HT1D HTR1D->Downstream GSK163090_Receptor GSK163090 GSK163090_Receptor->HTR1A Antagonizes GSK163090_Receptor->HTR1B Antagonizes GSK163090_Receptor->HTR1D Antagonizes Serotonin_synapse->HTR1A Serotonin_synapse->HTR1B Serotonin_synapse->HTR1D

Caption: Mechanism of action of GSK163090.

Troubleshooting_Workflow Start Unexpected Result Observed CheckConcentration Verify Compound Concentration and Stability Start->CheckConcentration DoseResponse Perform Dose-Response Curve CheckConcentration->DoseResponse CheckReceptors Confirm Target Receptor Expression in Model DoseResponse->CheckReceptors OffTarget Consider Off-Target Effects CheckReceptors->OffTarget ControlExpt Run Control Experiments OffTarget->ControlExpt Yes DataAnalysis Re-analyze Data OffTarget->DataAnalysis No ControlExpt->DataAnalysis Consult Consult Literature/ Technical Support DataAnalysis->Consult

Caption: Troubleshooting workflow for unexpected results.

References

Validation & Comparative

A Comparative Guide to GSK163929 and Other CCR5 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the C-C chemokine receptor type 5 (CCR5) antagonist GSK163929 with other notable CCR5 antagonists, including the approved drug Maraviroc, as well as Vicriviroc and Aplaviroc. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available experimental data to inform research and development decisions.

Introduction to CCR5 Antagonism

The CCR5 co-receptor is a critical pathway for the entry of the most common strains of HIV-1 into host cells. By blocking this receptor, CCR5 antagonists prevent the virus from establishing infection. This class of drugs represents a significant therapeutic strategy against HIV/AIDS. This guide focuses on the in vitro and preclinical data of this compound in comparison to other key CCR5 antagonists.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and other CCR5 antagonists across key in vitro assays.

Table 1: Anti-HIV-1 Activity

CompoundAssay TypeCell LineIC50 (nM)Reference
This compound HIV-1 Env-pseudotyped virus entryHOS4.26[1]
HIV-1 Env-pseudotyped virus entryPBL3.47[1]
Maraviroc HIV-1 gp120-CCR5 Interaction6.4
R5 HIV-1 InhibitionPBMCsGeometric Mean EC50: 0.74 (BaL), 0.34 (CC1/85)[2]
Vicriviroc R5 HIV-1 InhibitionPBMCsGeometric Mean EC50: 0.04 - 2.3[3]
Aplaviroc R5 HIV-1 InhibitionVarious0.1 - 0.4[4]

Table 2: CCR5 Binding Affinity

CompoundAssay TypeKi (nM)Reference
Maraviroc Radioligand BindingNot explicitly found
Vicriviroc Radioligand BindingNot explicitly found
Aplaviroc Radioligand Binding2.9 ± 1.0 (Kd)[4]

Table 3: Functional Antagonism

CompoundAssay TypeIC50 (nM)Reference
Vicriviroc MIP-1α induced chemotaxis< 1[3]
RANTES-induced calcium flux16[5]

Table 4: hERG Inhibition

CompoundAssay TypeIC50 (µM)Reference
Maraviroc Radioligand Binding>10[6]
Vicriviroc Patch Clamp5.8[3]
Aplaviroc Not FoundNot Found
This compound Not FoundNot Found

Note: The development of this compound was halted due to toxicity concerns, and Aplaviroc's development was discontinued due to hepatotoxicity. The lack of publicly available hERG data for this compound may be related to its early termination.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are outlined below to facilitate the replication and validation of these findings.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor, providing an indication of its binding affinity (Ki).

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR5 receptor.

  • Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α or [³H]Maraviroc) and varying concentrations of the test compound.

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

HIV-1 Pseudovirus Entry Assay

This assay assesses the ability of a compound to inhibit the entry of HIV-1 into host cells, a direct measure of its antiviral activity.

Protocol:

  • Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with a plasmid encoding an HIV-1 envelope protein (gp160) and a plasmid encoding the HIV-1 genome that lacks the env gene but contains a reporter gene (e.g., luciferase).

  • Cell Infection: Target cells expressing CD4 and CCR5 (e.g., HOS-CD4-CCR5 or PBMCs) are pre-incubated with varying concentrations of the antagonist.

  • Virus Addition: The pseudovirus preparation is then added to the cells.

  • Incubation: The cells are incubated for a period to allow for viral entry and reporter gene expression.

  • Lysis and Detection: Cells are lysed, and the reporter gene product (e.g., luciferase activity) is measured.

  • Data Analysis: The concentration of the antagonist that reduces reporter gene activity by 50% (EC50) is calculated.

Chemotaxis Assay

This assay evaluates the ability of a compound to block the migration of cells towards a CCR5 ligand, demonstrating its functional antagonism.

Protocol:

  • Cell Preparation: CCR5-expressing cells (e.g., primary T-cells or a cell line) are labeled with a fluorescent dye.

  • Assay Setup: A multi-well plate with a porous membrane insert (e.g., Transwell) is used. The lower chamber contains a CCR5 ligand (e.g., RANTES/CCL5) as a chemoattractant, while the labeled cells are placed in the upper chamber with varying concentrations of the antagonist.

  • Incubation: The plate is incubated to allow cells to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of migrated cells in the lower chamber is quantified by measuring fluorescence.

  • Data Analysis: The concentration of the antagonist that inhibits cell migration by 50% (IC50) is determined.

Calcium Flux Assay

This assay measures the antagonist's ability to block the intracellular calcium mobilization induced by a CCR5 agonist, another indicator of functional antagonism.

Protocol:

  • Cell Loading: CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Incubation: The cells are then incubated with varying concentrations of the CCR5 antagonist.

  • Agonist Stimulation: A CCR5 agonist (e.g., RANTES/CCL5) is added to the cells.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits the agonist-induced calcium flux by 50% (IC50) is calculated.

hERG Patch Clamp Assay

This assay is a critical safety assessment to determine a compound's potential to cause cardiac arrhythmias by blocking the hERG potassium channel.

Protocol:

  • Cell Preparation: A cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells) is used.

  • Patch Clamp Recording: The whole-cell patch-clamp technique is employed to record the ionic current flowing through the hERG channels.

  • Compound Application: The cells are perfused with varying concentrations of the test compound.

  • Current Measurement: The effect of the compound on the hERG current is measured.

  • Data Analysis: The concentration of the compound that inhibits the hERG current by 50% (IC50) is determined.

Visualizing Key Pathways and Workflows

To further aid in the understanding of CCR5 antagonism and the experimental processes involved, the following diagrams have been generated.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Chemokine (e.g., CCL5) or HIV-1 gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binding G_Protein Gαi/o Gβγ CCR5->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K/Akt Pathway G_Protein->PI3K PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Flux Calcium Flux IP3_DAG->Ca_Flux PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Cell Migration, Activation, Proliferation Ca_Flux->Cellular_Response MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Cellular_Response PI3K->Cellular_Response HIV_Pseudovirus_Entry_Assay_Workflow Start Start Produce_Pseudovirus 1. Produce HIV-1 Env-Pseudotyped Virus (HEK293T co-transfection) Start->Produce_Pseudovirus Prepare_Cells 2. Seed Target Cells (e.g., HOS-CD4-CCR5) Produce_Pseudovirus->Prepare_Cells Add_Antagonist 3. Add CCR5 Antagonist (serial dilutions) Prepare_Cells->Add_Antagonist Incubate_1 4. Pre-incubate Add_Antagonist->Incubate_1 Add_Virus 5. Add Pseudovirus Incubate_1->Add_Virus Incubate_2 6. Incubate for Infection Add_Virus->Incubate_2 Lyse_Cells 7. Lyse Cells Incubate_2->Lyse_Cells Measure_Luciferase 8. Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data 9. Calculate EC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End Logical_Relationship_CCR5_Antagonist_Development Target_ID Target Identification (CCR5 as HIV co-receptor) Lead_Gen Lead Generation (High-Throughput Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt In_Vitro In Vitro Profiling (Potency, Selectivity, Safety) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Optimization Preclinical Preclinical Development (ADME, Toxicology) In_Vitro->Preclinical Preclinical->Lead_Opt Iterative Optimization Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval Successful Discontinuation Development Halted (Toxicity/Efficacy) Clinical_Trials->Discontinuation Unsuccessful

References

A Comparative Guide to CCR5 Antagonists in HIV Inhibition: Maraviroc vs. GSK163929

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two C-C chemokine receptor type 5 (CCR5) antagonists in the context of Human Immunodeficiency Virus (HIV) inhibition: maraviroc, an approved antiretroviral drug, and GSK163929, a clinical compound developed by GlaxoSmithKline. Both molecules function as entry inhibitors, targeting a host cell protein to prevent viral entry, a distinct mechanism from many other antiretroviral drug classes that target viral enzymes.

Mechanism of Action: Blocking the Gateway

Both maraviroc and this compound are allosteric inhibitors of the CCR5 co-receptor.[1] HIV-1 frequently utilizes CCR5, alongside the primary CD4 receptor, to gain entry into host T-cells. These antagonists bind to a transmembrane pocket of the CCR5 receptor, inducing a conformational change. This altered conformation prevents the viral surface glycoprotein gp120 from binding to the co-receptor, a critical step for the fusion of the viral and cellular membranes. By blocking this interaction, these drugs effectively bar the virus from entering and infecting the host cell.

CCR5_Antagonism_Pathway cluster_membrane CD4+ T-Cell Membrane HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor HIV->CCR5 2. Co-receptor binding BLOCKED Cell_Interior Cell Interior Antagonist Maraviroc or This compound Antagonist->CCR5 Binds & Induces Conformational Change

Caption: The signaling pathway of CCR5 antagonism in HIV-1 entry inhibition.

Quantitative Data Comparison

The following table summarizes available quantitative data for maraviroc and this compound. It is important to note that publicly available data for this compound is limited as it did not progress to late-stage clinical development.

ParameterMaravirocThis compound
Drug Class CCR5 AntagonistCCR5 Antagonist
Development Status Approved for clinical usePreclinical/Early Clinical Development (Status: Pending)[1]
Anti-HIV Potency Potent activity against CCR5-tropic HIV-1Described as having "strong anti-HIV potency"[1]
Key Developmental Goal First-in-class CCR5 antagonist for HIV treatmentImproved potency, bioavailability, and reduced hERG inhibition[1]

Experimental Protocols

The evaluation of CCR5 antagonists like maraviroc and this compound involves a series of in vitro assays to determine their potency, specificity, and mechanism of action. A crucial experiment is the HIV-1 entry assay using pseudotyped viruses .

Experimental_Workflow Constructs 1. Prepare Constructs: - HIV-1 env plasmid - Luciferase reporter plasmid Transfection 2. Co-transfect producer cell line (e.g., HEK293T) Constructs->Transfection Harvest 3. Harvest pseudotyped viruses Transfection->Harvest Infection 4. Infect target cells (expressing CD4 & CCR5) +/- serial dilutions of antagonist Harvest->Infection Incubation 5. Incubate for 48-72 hours Infection->Incubation Lysis 6. Lyse cells and add luciferase substrate Incubation->Lysis Measurement 7. Measure luminescence Lysis->Measurement Analysis 8. Calculate IC50 values Measurement->Analysis

Caption: A typical experimental workflow for an HIV-1 pseudovirus entry assay.

Detailed Methodology: HIV-1 Pseudovirus Entry Assay

  • Generation of Pseudotyped Viruses:

    • Producer cells, such as HEK293T, are co-transfected with two plasmids:

      • An expression plasmid containing the gene for the HIV-1 envelope glycoprotein (env) from a CCR5-tropic viral strain.

      • A plasmid containing the HIV-1 genome that is deficient in env but contains a reporter gene, such as luciferase or green fluorescent protein (GFP).

    • The producer cells generate viral particles "pseudotyped" with the desired envelope protein.

  • Infection of Target Cells:

    • Target cells that express both CD4 and CCR5 (e.g., TZM-bl cells) are seeded in 96-well plates.

    • The cells are pre-incubated with serial dilutions of the CCR5 antagonist (maraviroc or this compound) for a specified period.

    • A standardized amount of the pseudotyped virus is then added to each well.

  • Quantification of Viral Entry:

    • After 48 to 72 hours of incubation, the cells are lysed.

    • If a luciferase reporter is used, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the number of infected cells.

  • Data Analysis:

    • The percentage of inhibition for each drug concentration is calculated relative to the signal from control wells (virus-infected cells without any inhibitor).

    • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Concluding Remarks

Maraviroc is a well-established therapeutic agent for the treatment of CCR5-tropic HIV-1 infection, with a comprehensive preclinical and clinical data profile. This compound emerged from a drug discovery program aimed at optimizing a novel series of CCR5 antagonists with an improved pharmacological profile, including enhanced potency and reduced potential for cardiac side effects (hERG inhibition).[1] While it was identified as a clinical compound, its development appears to have been discontinued before extensive clinical trials were conducted, and the reasons for this are not publicly available.

For researchers in the field, the story of these two molecules highlights the rigorous journey of drug development. While both compounds share a common, validated mechanism of action, the progression of a compound from a promising preclinical candidate to an approved drug depends on a multitude of factors including efficacy, safety, pharmacokinetics, and strategic considerations within a pharmaceutical company's pipeline. The development of this compound, although not resulting in a marketed drug, has contributed to the broader understanding of the structure-activity relationships of CCR5 antagonists.

References

Cross-Validation of GSK1630929 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of a compound's activity across different laboratories is a cornerstone of preclinical validation. This guide provides a comparative overview of the reported activity of GSK1630929, a potent inhibitor of the mTOR kinase, summarizing available quantitative data and detailing the experimental protocols used for its characterization.

GSK1630929 has been identified as a selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. To facilitate a clearer understanding of its in vitro potency, this document compiles and compares activity data from publicly available sources, offering a cross-laboratory perspective on its biological effects.

Quantitative Activity of GSK1630929

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The following table summarizes the reported biochemical and cellular IC50 values for GSK1630929 against mTOR. It is important to note that variations in experimental conditions, such as enzyme and substrate concentrations, can influence IC50 values.

TargetAssay TypeReported IC50 (nM)Data Source
mTORBiochemical1.8GlaxoSmithKline (2010)
mTORCellular (p-S6K1)15GlaxoSmithKline (2010)

Note: The data presented is based on the initial patent literature. Further independent validation from other laboratories is encouraged.

Comparison with Alternative mTOR Inhibitors

To provide a broader context for the activity of GSK1630929, the following table compares its potency with other well-characterized mTOR inhibitors.

CompoundTarget(s)Biochemical IC50 (nM)Cellular IC50 (nM)
GSK1630929 mTOR 1.8 15
RapamycinmTORC1N/A (allosteric)~1
Torin 1mTORC1/mTORC2210
AZD8055mTORC1/mTORC20.84

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of results. Below are methodologies for key assays used to determine the activity of mTOR inhibitors like GSK1630929.

Biochemical mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified mTOR protein.

Materials:

  • Recombinant human mTOR enzyme

  • Biotinylated p70S6K peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • GSK1630929 and other test compounds

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-p70S6K antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Prepare serial dilutions of GSK1630929 in the kinase assay buffer.

  • Add the mTOR enzyme to the wells of a streptavidin-coated plate.

  • Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the p70S6K peptide substrate and ATP.

  • Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the Europium-labeled anti-phospho-p70S6K antibody and incubate to allow for binding.

  • Wash the plate to remove unbound reagents.

  • Measure the time-resolved fluorescence signal, which is proportional to the amount of phosphorylated substrate.

  • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cellular p-S6K1 Inhibition Assay

This assay measures the inhibition of mTOR signaling within a cellular context by quantifying the phosphorylation of a downstream target, S6 kinase 1 (S6K1).

Materials:

  • Human cancer cell line (e.g., MCF7, U87MG)

  • Cell culture medium and supplements

  • GSK1630929 and other test compounds

  • Lysis buffer

  • Primary antibody against phospho-S6K1 (Thr389)

  • Secondary antibody conjugated to a detectable molecule (e.g., HRP, fluorescent dye)

  • Detection reagent (e.g., chemiluminescent substrate, fluorescent plate reader)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of GSK1630929 for a specified time (e.g., 1-2 hours).

  • Stimulate the mTOR pathway by adding a growth factor (e.g., insulin or IGF-1), if necessary.

  • Lyse the cells to extract total protein.

  • Quantify the protein concentration in each lysate.

  • Perform an immunoassay (e.g., Western blot, ELISA, or bead-based assay) to detect the levels of phosphorylated S6K1.

  • Normalize the phospho-S6K1 signal to the total protein concentration or a housekeeping protein.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->mTORC1 Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy Inhibition S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Feedback Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis GSK1630929 GSK1630929 GSK1630929->mTORC1 Inhibits GSK1630929->mTORC2 Inhibits

Caption: The mTOR signaling pathway highlighting the inhibitory action of GSK1630929.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Prepare Compound Dilutions B2 Incubate with mTOR Enzyme B1->B2 B3 Initiate Kinase Reaction (Substrate + ATP) B2->B3 B4 Detect Phosphorylation B3->B4 B5 Calculate IC50 B4->B5 C1 Seed and Treat Cells C2 Cell Lysis C1->C2 C3 Detect p-S6K1 Levels C2->C3 C4 Data Normalization C3->C4 C5 Calculate IC50 C4->C5

Caption: A generalized workflow for biochemical and cellular assays of mTOR inhibitors.

A Head-to-Head Comparison of Small Molecule CCR5 Inhibitors: Maraviroc vs. Vicriviroc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most commonly transmitted strains of HIV-1 into host cells. Small molecule inhibitors that block this interaction represent a vital class of antiretroviral drugs. This guide provides a detailed head-to-head comparison of two prominent small molecule CCR5 inhibitors, Maraviroc and Vicriviroc, focusing on their performance backed by experimental data.

Introduction to CCR5 Inhibition

HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells.[1] This binding triggers a conformational change in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4.[1] For R5-tropic strains of HIV-1, this co-receptor is CCR5.[1] Small molecule CCR5 inhibitors are allosteric antagonists that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][2] This binding induces a conformational change in the receptor, preventing its interaction with gp120 and thereby blocking the fusion of the viral and cellular membranes, effectively halting viral entry.[1][2]

Quantitative Performance Comparison

The following table summarizes the in vitro and clinical efficacy of Maraviroc and Vicriviroc. It is important to note that the presented data is compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions.

ParameterMaravirocVicrivirocReference(s)
Antiviral Activity (IC90/EC90) Geometric mean IC90 of 2.0 nM against 43 primary HIV-1 isolates.Geometric mean EC90 between 0.45 nM and 18 nM against a panel of 30 HIV-1 isolates.[3][4]
Antiviral Activity (EC50) -Geometric mean EC50 between 0.04 nM and 2.3 nM against a panel of 30 HIV-1 isolates.[4]
Chemokine Binding Inhibition (IC50) MIP-1α: 3.3 nM, MIP-1β: 7.2 nM, RANTES: 5.2 nMPotently inhibits chemokine-induced signaling.[5]
Clinical Efficacy (Viral Load Reduction) ~1.42-1.60 log10 copies/mL reduction in 10-day monotherapy at 100-300mg doses.Significant reductions from baseline, with 45-82% of patients achieving >1.0 log10 reduction in 14-day monotherapy.[1][6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.

CCR5_Signaling_Pathway cluster_virus HIV-1 Virus cluster_cell Host Cell cluster_inhibitor Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding MembraneFusion Membrane Fusion CCR5->MembraneFusion 3. Triggers Fusion ViralEntry Viral Entry MembraneFusion->ViralEntry Inhibitor Small Molecule CCR5 Inhibitor Inhibitor->CCR5 Blocks Interaction

Figure 1: CCR5 Signaling Pathway in HIV-1 Entry and Inhibition.

Experimental_Workflow A 1. Compound Synthesis & Characterization B 2. In Vitro Assays A->B C Radioligand Binding Assay (Affinity - Ki) B->C D Antiviral Activity Assay (Potency - IC50/EC50) B->D E Functional Assay (Calcium Mobilization) B->E F 3. Preclinical Studies (Pharmacokinetics, Toxicology) B->F G 4. Clinical Trials (Efficacy & Safety) F->G

Figure 2: General Experimental Workflow for CCR5 Inhibitor Evaluation.

Detailed Experimental Methodologies

Below are detailed protocols for the key experiments cited in the comparison of Maraviroc and Vicriviroc.

Radioligand Binding Assay

This assay measures the affinity of the inhibitor for the CCR5 receptor by competing with a radiolabeled natural ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the CCR5 receptor.

Materials:

  • HEK293 cells stably expressing the human CCR5 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.

  • Radioligand: [125I]-MIP-1α (Macrophage Inflammatory Protein-1 alpha).

  • Unlabeled competitor: Test compound (Maraviroc or Vicriviroc) at various concentrations.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-CCR5 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein).

    • Add increasing concentrations of the test compound.

    • Add a fixed concentration of [125I]-MIP-1α (typically at or below its Kd).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

HIV-1 Pseudovirus Entry Assay (Luciferase Reporter)

This assay quantifies the ability of an inhibitor to block HIV-1 entry into target cells using a replication-defective virus that expresses a reporter gene.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against HIV-1 entry.

Materials:

  • HEK293T cells for pseudovirus production.

  • HIV-1 envelope (Env)-expressing plasmid (for an R5-tropic strain) and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.

  • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter).

  • Test compound (Maraviroc or Vicriviroc).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid.

    • Harvest the cell supernatant containing the pseudoviruses 48-72 hours post-transfection.

    • Filter the supernatant to remove cellular debris and determine the virus titer.

  • Infection and Inhibition:

    • Seed TZM-bl cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of the test compound for 1 hour.

    • Add a standardized amount of HIV-1 pseudovirus to each well.

    • Incubate for 48 hours to allow for viral entry and luciferase expression.

  • Luciferase Measurement:

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Intracellular Calcium Mobilization Assay

This functional assay assesses the antagonist activity of the inhibitor by measuring its ability to block the intracellular calcium signaling induced by a natural CCR5 ligand.

Objective: To determine if the test compound is a functional antagonist of CCR5 signaling.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CCR5 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

  • CCR5 agonist (e.g., RANTES/CCL5).

  • Test compound (Maraviroc or Vicriviroc).

  • Fluorometric imaging plate reader or flow cytometer.

Protocol:

  • Cell Loading:

    • Incubate the CCR5-expressing cells with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Antagonist Pre-incubation:

    • Resuspend the loaded cells in a suitable buffer.

    • Pre-incubate the cells with the test compound at various concentrations for a short period.

  • Agonist Stimulation and Measurement:

    • Place the cell suspension in the fluorometer or flow cytometer.

    • Establish a baseline fluorescence reading.

    • Add the CCR5 agonist (RANTES) to stimulate the cells.

    • Record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis:

    • Quantify the peak fluorescence response for each condition.

    • Calculate the percentage of inhibition of the agonist-induced calcium flux by the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 for functional antagonism.

Conclusion

Both Maraviroc and Vicriviroc are potent small molecule inhibitors of CCR5-mediated HIV-1 entry. While their development pathways have differed, with Maraviroc being the first FDA-approved drug in its class, both compounds demonstrate significant antiviral activity in vitro and in clinical settings.[6][8] The choice of inhibitor for further research or development may depend on specific factors such as the viral strains of interest, desired pharmacokinetic properties, and potential for resistance development. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel CCR5 antagonists.

References

Unveiling the Battlefront: Efficacy of GSK163929 and Alternative Integrase Inhibitors Against Diverse HIV-1 Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the investigational CCR5 antagonist, GSK163929, alongside a panel of established integrase strand transfer inhibitors (INSTIs), reveals a multifaceted landscape of antiviral efficacy against the vast genetic diversity of HIV-1. This comparative guide, designed for researchers, scientists, and drug development professionals, synthesizes available preclinical data to illuminate the strengths and spectrum of activity of these critical antiretroviral agents.

The global HIV-1 pandemic is characterized by extensive genetic variability, with different subtypes and circulating recombinant forms (CRFs) predominating in various geographic regions. This diversity presents a significant challenge to antiretroviral therapy, as drug efficacy can vary between different viral strains. This guide provides a head-to-head comparison of this compound, a C-C chemokine receptor type 5 (CCR5) antagonist, with the integrase inhibitors bictegravir, dolutegravir, raltegravir, and cabotegravir, focusing on their in vitro activity against a range of HIV-1 subtypes.

Comparative Antiviral Potency

The following tables summarize the in vitro efficacy of this compound and the selected integrase inhibitors against various HIV-1 subtypes, as measured by the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.

It is important to note that direct comparative studies evaluating this compound against a wide panel of HIV-1 subtypes in the same assays as the integrase inhibitors are limited in the publicly available literature. Therefore, data for other CCR5 antagonists with a similar mechanism of action, such as maraviroc and vicriviroc, are included to provide a representative profile for this class of antiretrovirals. These agents demonstrate broad activity against CCR5-tropic HIV-1 isolates across various clades[1][2].

Drug ClassDrugHIV-1 SubtypesEC₅₀/IC₅₀ (nM)Reference
CCR5 Antagonist This compound (Representative data for CCR5 antagonists) R5-tropic isolates (various clades)Geometric mean EC₅₀: 0.04 - 2.3 (Vicriviroc)[3]
R5-tropic isolates (various clades)Geometric mean IC₉₀: 2.0 (Maraviroc)[2]
Integrase Inhibitor Bictegravir A, B, C, D, F, G, O<0.05 - 1.71[3]
NL4-3 (B)1.7[1]
Group M isolates1.2 - 2.1[1]
Group O isolates1.4 - 2.5[1]
Integrase Inhibitor Dolutegravir Wild-type isolatesMedian IC₅₀: 1.07[4]
HIV-1 (various subtypes)Mean EC₅₀: 1.3[5]
HIV-2 (Group A)Mean EC₅₀: 1.9[5]
HIV-2 (Group B)Mean EC₅₀: 2.6[5]
Integrase Inhibitor Raltegravir Wild-type isolatesIC₅₀: 2 - 7[6]
Wild-type isolatesMedian IC₅₀: 9.15[4]
Integrase Inhibitor Cabotegravir Various cladesIC₅₀: ~0.22[7]

Experimental Methodologies

The in vitro antiviral efficacy data presented in this guide are primarily derived from cell-based assays designed to measure the inhibition of HIV-1 replication. The following are detailed descriptions of the common experimental protocols utilized in the cited studies.

Single-Cycle Infectivity Assay using TZM-bl Reporter Cells

This assay is a widely used method for determining the neutralizing antibody and antiretroviral drug susceptibility of HIV-1 isolates.

  • Cell Line: TZM-bl cells, a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.

  • Virus Production: Pseudoviruses capable of a single round of infection are generated by co-transfecting 293T cells with an HIV-1 genomic vector (lacking the env gene and containing a luciferase reporter) and a plasmid expressing the desired HIV-1 envelope glycoprotein.

  • Assay Procedure:

    • TZM-bl cells are seeded in 96-well plates.

    • Serial dilutions of the test compound (e.g., this compound or an integrase inhibitor) are prepared and added to the cells.

    • A standardized amount of the pseudovirus is then added to each well.

    • The plates are incubated for 48-72 hours to allow for viral entry and a single round of replication.

  • Data Analysis:

    • Cell lysates are collected, and luciferase activity is measured using a luminometer.

    • The reduction in luciferase expression in the presence of the drug compared to a no-drug control is used to calculate the percentage of inhibition.

    • The EC₅₀ value, the concentration of the drug that inhibits 50% of viral replication, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Peripheral Blood Mononuclear Cell (PBMC) Assay

This assay utilizes primary human immune cells, providing a more physiologically relevant model for assessing antiviral activity.

  • Cell Isolation and Culture: PBMCs are isolated from the blood of healthy, HIV-negative donors using density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) to promote T-cell proliferation and susceptibility to HIV-1 infection.

  • Virus Infection: Stimulated PBMCs are infected with laboratory-adapted or clinical isolates of HIV-1.

  • Drug Treatment: Serial dilutions of the antiretroviral agent are added to the infected cell cultures.

  • Assay Readout: After several days of incubation (typically 3-7 days), the level of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the drug required to inhibit p24 production by 50% (IC₅₀) is calculated by comparing the p24 levels in treated versus untreated cultures.

Mechanism of Action and Experimental Workflow

The distinct mechanisms of action of CCR5 antagonists and integrase inhibitors are central to their antiviral activity. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating antiviral efficacy.

HIV_Entry_and_CCR5_Antagonism cluster_cell Host Cell (CD4+ T-cell) cluster_virus HIV-1 Virion CD4 CD4 gp120 gp120 CD4->gp120 CCR5 CCR5 Fusion CCR5->Fusion 3. Conformational Change This compound This compound (CCR5 Antagonist) This compound->CCR5 Blocks Binding Cell_Membrane gp120->CD4 1. Binding gp120->CCR5 2. Co-receptor Binding gp41 gp41 gp41->Fusion Viral Entry Viral Entry Fusion->Viral Entry 4. Membrane Fusion Replication Replication Viral Entry->Replication 5. Replication Cascade

Caption: Mechanism of HIV-1 entry and inhibition by a CCR5 antagonist like this compound.

Integrase_Inhibition cluster_nucleus Host Cell Nucleus Host_DNA Host Chromosomal DNA Integrase Integrase PIC Pre-integration Complex (PIC) Integrase->PIC Integration Integrase->Integration 2. Catalyzes Strand Transfer INSTI Integrase Inhibitor (e.g., Bictegravir) INSTI->Integrase Inhibits Viral_DNA Viral DNA Viral_DNA->PIC Forms PIC->Host_DNA 1. Enters Nucleus Provirus Proviral DNA Integration->Provirus 3. Integrated Provirus Transcription Transcription Provirus->Transcription 4. Transcription of Viral Genes

Caption: Mechanism of HIV-1 integration and inhibition by an integrase inhibitor.

Antiviral_Assay_Workflow Start Start Cell_Culture Prepare Target Cells (e.g., TZM-bl or PBMCs) Start->Cell_Culture Drug_Dilution Prepare Serial Dilutions of Antiviral Drug Start->Drug_Dilution Virus_Infection Infect Cells with HIV-1 Isolate Cell_Culture->Virus_Infection Drug_Dilution->Virus_Infection Incubation Incubate Cells with Drug and Virus Virus_Infection->Incubation Readout Measure Viral Replication (e.g., Luciferase or p24) Incubation->Readout Data_Analysis Calculate EC50/IC50 Values Readout->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro antiviral efficacy testing.

Conclusion

This comparative guide underscores the potent and broad-spectrum activity of both CCR5 antagonists and integrase inhibitors against diverse HIV-1 subtypes. While integrase inhibitors have demonstrated robust efficacy across a wide range of viral isolates, CCR5 antagonists like this compound offer a valuable alternative, particularly for CCR5-tropic viruses. The choice of therapeutic agent will ultimately depend on the specific viral tropism, resistance profile, and individual patient characteristics. Continued research and head-to-head comparative studies are crucial for optimizing treatment strategies and combating the global HIV-1 pandemic.

References

Validating the Specificity of GSK163929 for CCR5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the CCR5 antagonist GSK163929 with other notable CCR5 inhibitors: Maraviroc, Vicriviroc, and Aplaviroc. The objective is to offer a clear comparison of their performance based on available experimental data, aiding researchers in understanding their relative specificity and potency.

Executive Summary

Comparative Analysis of CCR5 Antagonists

The following table summarizes the available quantitative data for the binding affinity and functional inhibition of Maraviroc, Vicriviroc, and Aplaviroc against the CCR5 receptor.

CompoundTargetAssay TypeValueUnitReference
Maraviroc CCR5Radioligand Binding (Kd)0.18 ± 0.02nM[3]
HIV-1 Ba-L replicationFunctional (IC50)0.56nM[4]
Vicriviroc CCR5Radioligand Binding (Kd)0.40 ± 0.02nM[3]
Aplaviroc CCR5Anti-HIV-1 Activity (IC50)0.2 - 0.6nM[5]

Note: Data for this compound is not publicly available.

Off-Target and Selectivity Profiles

A critical aspect of drug development is ensuring the specificity of a compound for its intended target to minimize off-target effects and potential toxicity.

  • This compound: While noted to have minimized hERG inhibition, a comprehensive off-target screening profile for this compound is not publicly available.[2]

  • Maraviroc: Demonstrates high selectivity for CCR5 with no significant binding affinity for the hERG channel, a key consideration for cardiac safety.[1]

  • Vicriviroc: Shows excellent selectivity for CCR5 with greatly reduced affinity for muscarinic receptors and the hERG channel.[3]

  • Aplaviroc: Development was discontinued due to liver toxicity concerns, suggesting potential off-target effects or compound-specific toxicity.[6][7]

Experimental Protocols

Validating the specificity of a CCR5 antagonist involves a series of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for the CCR5 receptor by measuring its ability to displace a radioactively labeled ligand.

Workflow:

prep Prepare cell membranes expressing CCR5 radioligand Incubate membranes with a fixed concentration of radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β) prep->radioligand competitor Add increasing concentrations of the test compound (e.g., this compound) radioligand->competitor incubate Incubate to allow binding to reach equilibrium competitor->incubate separate Separate bound from free radioligand via filtration incubate->separate measure Quantify bound radioactivity using a scintillation counter separate->measure analyze Analyze data to determine the IC50 and calculate the inhibition constant (Ki) measure->analyze

Caption: Radioligand Competition Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human CCR5 receptor.[8]

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α, [125I]-MIP-1β, or [125I]-RANTES) and varying concentrations of the unlabeled test compound.[9]

  • Equilibration: The mixture is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the intracellular calcium influx induced by the binding of a natural CCR5 ligand (agonist).

Workflow:

load_cells Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) pre_incubate Pre-incubate the cells with varying concentrations of the test antagonist load_cells->pre_incubate stimulate Stimulate the cells with a CCR5 agonist (e.g., MIP-1β) pre_incubate->stimulate measure Measure the change in fluorescence intensity over time using a fluorometer stimulate->measure analyze Determine the IC50 of the antagonist for inhibiting the agonist-induced calcium flux measure->analyze setup_chamber Set up a chemotaxis chamber (e.g., Transwell) with an upper and lower compartment separated by a porous membrane add_chemoattractant Add a CCR5 ligand (chemoattractant) to the lower chamber setup_chamber->add_chemoattractant add_cells Add CCR5-expressing cells, pre-treated with the test antagonist, to the upper chamber add_chemoattractant->add_cells incubate Incubate the chamber to allow cell migration add_cells->incubate quantify_migration Quantify the number of cells that have migrated to the lower chamber incubate->quantify_migration analyze Determine the IC50 of the antagonist for inhibiting chemotaxis quantify_migration->analyze cluster_membrane Cell Membrane CCR5 CCR5 Receptor G_protein G-protein (Gαi) CCR5->G_protein Activates Signaling Downstream Signaling: - Calcium Mobilization - Chemotaxis - Gene Transcription G_protein->Signaling Initiates Ligand Chemokine Ligand (e.g., MIP-1β) Ligand->CCR5 Binds Antagonist CCR5 Antagonist (e.g., this compound) Antagonist->CCR5 Blocks

References

Comparative Analysis of GSK163929 and Other HIV Entry Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK163929 and other prominent HIV entry inhibitors. The document summarizes key performance data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows.

The entry of HIV into host cells is a complex, multi-step process that presents several viable targets for antiretroviral therapy. Entry inhibitors are a class of drugs that disrupt this process at various stages, offering a crucial therapeutic option, particularly for patients with multidrug-resistant HIV strains. This guide focuses on the comparative efficacy of this compound, a potent CCR5 antagonist, alongside other notable HIV entry inhibitors, including those targeting different stages of viral entry.

Performance Data of HIV Entry Inhibitors

The following table summarizes the in vitro antiviral potency (IC50) of this compound and other selected HIV entry inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the specific HIV-1 strains, cell lines, and assay formats used.

InhibitorClassTargetHIV-1 Strain(s)Cell LineIC50 (nM)
This compound CCR5 AntagonistCCR5HIV-1Ba-LHOS4.26[1]
HIV-1Ba-LPBL3.47[1]
Maraviroc CCR5 AntagonistCCR5MIP-1α, MIP-1β, RANTESCell-free assays3.3, 7.2, 5.2[2][3]
HIV-1 gp120 binding-6.4[4]
Aplaviroc CCR5 AntagonistCCR5HIV-1Ba-L, HIV-1JRFL, HIV-1MOKW-0.1 - 0.4[5][6][7][8]
rgp120/sCD4 binding to CCR5-2.7[5][7][8][9]
Vicriviroc CCR5 AntagonistCCR5R5 HIV-1 isolatesPBMCsGeometric mean: 0.04 - 2.3[10]
MIP-1α binding-0.91[11]
Cenicriviroc CCR5/CCR2 AntagonistCCR5, CCR2R5 HIV-1 strains (JR-FL, KK)PBMCs0.021 - 0.21
MIP-1α bindingCHO cells2.3[12]
Fostemsavir (Temsavir) Attachment Inhibitorgp120---
Ibalizumab Post-attachment InhibitorCD4---
Enfuvirtide Fusion Inhibitorgp41---

Mechanisms of Action and Signaling Pathways

The process of HIV-1 entry into a target T-cell is a cascade of molecular interactions, each of which can be targeted by a specific class of entry inhibitor.

HIV-1 Entry Pathway and Inhibitor Targets

The following diagram illustrates the sequential steps of HIV-1 entry and the points of intervention for different classes of entry inhibitors.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibitors Inhibitor Classes gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 membrane Cell Membrane gp41->membrane 4. Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change AttachmentInhibitor Attachment Inhibitors (e.g., Fostemsavir) AttachmentInhibitor->gp120 Block CCR5Antagonist CCR5 Antagonists (e.g., this compound, Maraviroc) CCR5Antagonist->CCR5 Block PostAttachmentInhibitor Post-attachment Inhibitors (e.g., Ibalizumab) PostAttachmentInhibitor->CD4 Block Conformational Change FusionInhibitor Fusion Inhibitors (e.g., Enfuvirtide) FusionInhibitor->gp41 Block

Caption: HIV-1 entry pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of HIV entry inhibitors.

HIV-1 Pseudovirus Neutralization Assay (TZM-bl Assay)

This assay is widely used to determine the concentration at which an inhibitor neutralizes 50% of the virus (IC50).

Experimental Workflow:

TZM_bl_Assay_Workflow A Prepare serial dilutions of the test inhibitor. B Incubate HIV-1 Env-pseudotyped virus with inhibitor dilutions. A->B C Add the virus-inhibitor mixture to TZM-bl cells. B->C D Incubate for 48 hours to allow for infection and reporter gene expression. C->D E Lyse cells and measure luciferase activity. D->E F Calculate the percent neutralization and determine the IC50 value. E->F

Caption: Workflow for the TZM-bl neutralization assay.

Detailed Protocol:

  • Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes, are seeded in 96-well plates and cultured overnight.

  • Inhibitor Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in cell culture medium.

  • Neutralization Reaction: HIV-1 Env-pseudotyped virus is incubated with the various concentrations of the inhibitor for a specified time (e.g., 1 hour) at 37°C.

  • Infection: The virus-inhibitor mixture is then added to the TZM-bl cells.

  • Incubation: The plates are incubated for 48 hours at 37°C in a CO2 incubator.

  • Readout: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis: The percentage of neutralization is calculated relative to control wells with virus but no inhibitor. The IC50 value is determined by plotting the percent neutralization against the inhibitor concentration and fitting the data to a dose-response curve.

CCR5 Binding Assay

This assay measures the ability of a compound to inhibit the binding of a ligand (e.g., a chemokine or a viral protein) to the CCR5 co-receptor.

Experimental Workflow:

CCR5_Binding_Assay_Workflow A Prepare cells expressing CCR5. B Incubate cells with serial dilutions of the test inhibitor (e.g., this compound). A->B C Add a labeled CCR5 ligand (e.g., radiolabeled MIP-1β or fluorescently labeled gp120/sCD4 complex). B->C D Incubate to allow binding to reach equilibrium. C->D E Wash cells to remove unbound ligand. D->E F Quantify the amount of bound labeled ligand. E->F G Calculate the percent inhibition and determine the IC50 value. F->G

Caption: Workflow for a CCR5 competitive binding assay.

Detailed Protocol:

  • Cell Preparation: A cell line stably expressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5) is used.

  • Inhibitor Incubation: The cells are incubated with varying concentrations of the CCR5 antagonist.

  • Ligand Binding: A known concentration of a labeled CCR5 ligand, such as radiolabeled MIP-1β or a fluorescently tagged gp120/soluble CD4 complex, is added to the cells.

  • Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The cells are washed to remove any unbound labeled ligand.

  • Quantification: The amount of labeled ligand bound to the cells is quantified. For radiolabeled ligands, this is typically done using a scintillation counter. For fluorescently labeled ligands, flow cytometry or a fluorescence plate reader can be used.

  • Data Analysis: The percentage of inhibition of ligand binding is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Cell Viability/Cytotoxicity Assay (MTT or XTT Assay)

This assay is crucial to determine if the antiviral effect of a compound is due to specific inhibition of viral replication or simply due to toxicity to the host cells.

Experimental Workflow:

Cytotoxicity_Assay_Workflow A Seed target cells in a 96-well plate. B Add serial dilutions of the test compound. A->B C Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours). B->C D Add MTT or XTT reagent to the wells. C->D E Incubate to allow for the conversion of the reagent by viable cells. D->E F Measure the absorbance at the appropriate wavelength. E->F G Calculate the percent cell viability and determine the CC50 value. F->G

Caption: Workflow for an MTT/XTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: The same cell line used in the antiviral assay is seeded into a 96-well plate.

  • Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The cells are incubated with the compound for the same duration as the antiviral assay.

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

  • Color Development: Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product. The plates are incubated to allow for this color change.

  • Measurement: The absorbance of the formazan product is measured using a spectrophotometer.

  • Data Analysis: The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve. The selectivity index (SI) can then be calculated as the ratio of CC50 to IC50, providing a measure of the compound's therapeutic window.

References

Navigating the Landscape of c-Met and VEGFR-2 Inhibition: A Comparative Guide to Foretinib (GSK1363089) Experimental Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility and comparative efficacy of experimental compounds are paramount. This guide provides an objective analysis of the experimental findings for Foretinib (GSK1363089), a multi-kinase inhibitor targeting c-Met and VEGFR-2. We delve into the quantitative data from key preclinical and clinical studies, offer detailed experimental protocols for replication, and present visual workflows and signaling pathways to contextualize its mechanism of action. This guide also positions Foretinib against alternative inhibitors, offering a comprehensive overview for strategic research and development decisions.

I. Comparative Performance of Foretinib

Foretinib has demonstrated significant anti-tumor activity across a range of preclinical and clinical models. Its dual inhibition of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) disrupts key oncogenic signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Preclinical Efficacy

In preclinical studies, Foretinib has shown potent inhibition of tumor growth and metastasis in various cancer models.

Model Treatment Key Findings Reference
Ovarian Cancer Xenograft (SKOV3ip1)30 mg/kg Foretinib86% reduction in tumor weight (P<0.0001); 67% reduction in metastatic nodules (P<0.0001)[1][2][3]
Ovarian Cancer Xenograft (HeyA8)30 mg/kg Foretinib71% reduction in tumor weight (P<0.0001)[1][3]
Gastric Cancer Cell Lines (MKN-45, KATO-III)1 µM ForetinibInhibition of MET and FGFR2 phosphorylation and downstream signaling
Clinical Trial Data

Clinical investigations have further explored the efficacy and safety of Foretinib in various cancer types.

Trial Phase Cancer Type Treatment Regimen Key Outcomes Reference
Phase IIMetastatic Gastric Cancer240 mg/day (intermittent) or 80 mg/day (daily)Stable disease in 23% (intermittent) and 20% (daily) of patients. No objective responses.[4][5]
Phase IIRecurrent/Metastatic Head and Neck Squamous Cell Carcinoma240 mg/day (5 days on, 9 days off)50% of patients showed stable disease; 43% experienced tumor shrinkage.[6][7][8]

II. Reproducibility and Alternative Compounds

Several alternative compounds targeting the c-Met and/or VEGFR-2 pathways have been developed and are in various stages of clinical investigation.

Compound Primary Targets Mechanism of Action Clinical Status Reference
Cabozantinib c-Met, VEGFR-2, RET, AXLMulti-kinase inhibitorApproved for medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2][9][10][11]
Tivantinib c-Met (non-ATP competitive)Selective c-Met inhibitorInvestigational; has shown mixed results in clinical trials.[12][13][14][15][16]
Crizotinib c-Met, ALK, ROS1Multi-kinase inhibitorApproved for ALK-positive and ROS1-positive non-small cell lung cancer.[11][17]
Ramucirumab VEGFR-2Monoclonal antibodyApproved for gastric, non-small cell lung, colorectal, and hepatocellular cancers.[18]

III. Experimental Protocols

To facilitate the verification and extension of the reported findings, detailed protocols for key experimental assays are provided below.

A. Cell Viability (MTT) Assay

This protocol is used to assess the effect of Foretinib on cancer cell proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of Foretinib or a vehicle control for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[6][19][20][21]

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

B. Western Blotting for Signaling Pathway Analysis

This protocol is used to determine the effect of Foretinib on the phosphorylation of c-Met, VEGFR-2, and downstream signaling proteins like Akt and Erk.

  • Cell Lysis: Treat cells with Foretinib for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22][23][24]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated c-Met, VEGFR-2, Akt, and Erk overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

C. In Vivo Tumor Xenograft Model

This protocol describes the evaluation of Foretinib's anti-tumor efficacy in a mouse model.

  • Cell Implantation: Subcutaneously or intraperitoneally inject cancer cells (e.g., 1x10^6 SKOV3ip1 cells) into immunocompromised mice.[1][3][25][26]

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Administer Foretinib (e.g., 30 mg/kg) or vehicle control orally, daily or on a specified schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

IV. Visualizing Mechanisms and Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

Signaling Pathway of Foretinib Inhibition

Foretinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_foretinib Foretinib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS VEGFR-2 VEGFR-2 VEGFR-2->PI3K VEGFR-2->RAS Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Foretinib Foretinib Foretinib->c-Met inhibits Foretinib->VEGFR-2 inhibits Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Metastasis Metastasis Akt->Metastasis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Metastasis Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis Cell_Culture Cancer Cell Lines Viability_Assay MTT Assay Cell_Culture->Viability_Assay Cell Proliferation Western_Blot Western Blot Cell_Culture->Western_Blot Signaling Pathways Data_Analysis Statistical Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft_Model Tumor Xenograft Model Tumor_Analysis Tumor Growth & Metastasis Analysis Xenograft_Model->Tumor_Analysis Tumor_Analysis->Data_Analysis

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of GSK163090

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. EHS is the ultimate authority on chemical waste management within your organization and can provide guidance tailored to your specific facilities and local regulations.

Personal Protective Equipment (PPE)

Before handling any chemical waste, including GSK163090, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.[1][2][3][4] The level of PPE required may vary depending on the specific hazards of the chemical and the task being performed.[1][3]

PPE CategoryItemSpecifications and Use
Eye and Face Safety Goggles/GlassesShould be worn to protect against chemical splashes and airborne particles.[2][4]
Face ShieldRecommended when there is a higher risk of splashes to the face.[3][5]
Hand Chemical-Resistant GlovesSelect gloves (e.g., nitrile, neoprene, or butyl rubber) based on the specific chemical's properties and potential for incidental contact.[1]
Body Laboratory CoatA standard lab coat is essential to protect skin and personal clothing from contamination.
Chemical-Resistant Apron or SuitMay be necessary for larger quantities of waste or when there is a significant risk of splashes or spills.[2]
Respiratory RespiratorRequired if there is a risk of inhaling hazardous vapors or aerosols. The type of respirator will depend on the chemical's volatility and toxicity.[1]
Foot Closed-Toed ShoesAlways required in a laboratory setting to protect feet from spills and falling objects.

Step-by-Step Disposal Protocol for GSK163090 Waste

This protocol outlines the general steps for the collection and preparation of chemical waste for disposal.

Step 1: Waste Characterization and Segregation

  • Determine if the waste is hazardous. Any laboratory chemical should be considered hazardous waste until proven otherwise.[6] Hazardous waste can be categorized as listed wastes (from specific industrial processes), characteristic wastes (ignitable, corrosive, reactive, or toxic), or mixed radiological waste.[7][8]

  • Segregate incompatible waste streams. Never mix different types of chemical waste.[9][10] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from flammable materials.[10] Segregation prevents potentially dangerous chemical reactions.[9]

Step 2: Proper Waste Container Selection and Labeling

  • Choose an appropriate container. The container must be in good condition, free of leaks, and compatible with the chemical waste.[11] Plastic or glass bottles are often suitable, but corrosives should not be placed in metal containers.[11][12]

  • Label the container clearly. Use your institution's official hazardous waste tags.[13] The label must include the full chemical name (no abbreviations), the concentration of each component, and the date waste was first added to the container.[11][13]

Step 3: Safe Accumulation and Storage

  • Keep containers closed. Waste containers should be sealed with a proper lid at all times, except when adding waste.[11]

  • Store in a designated area. Store waste containers in a well-ventilated, designated satellite accumulation area.

  • Use secondary containment. Place waste containers in a secondary container, such as a tub or basin, to contain any potential leaks or spills.[11]

Step 4: Arrange for Disposal

  • Contact your EHS department. Once the waste container is full or you are finished with the experiment, contact your institution's EHS department to schedule a waste pickup.[14]

Decontamination of Empty Containers

Empty chemical containers must be properly decontaminated before they can be disposed of as regular trash or recycled.[14][15][16][17]

  • Triple rinse the container. For water-soluble compounds, rinse the container three times with water.[14][15][16] For compounds not soluble in water, rinse with a suitable solvent, followed by water.[15] The rinsate from the first rinse of a container that held an acutely hazardous material must be collected and disposed of as hazardous waste.[16]

  • Deface the label. Completely remove or obscure the original chemical label with a permanent marker.[14][16]

  • Mark the container as "EMPTY" or "MT". [15][16]

  • Dispose of the container. Follow your institution's guidelines for the disposal of clean, empty laboratory glassware or plastic.[14][16]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for handling chemical waste in a laboratory setting.

ChemicalWasteDisposal Start Start: Chemical Waste Generated IsHazardous Is the waste hazardous? Start->IsHazardous SegregateWaste Segregate by Compatibility IsHazardous->SegregateWaste Yes NonHazardous Dispose via Non-Hazardous Waste Stream IsHazardous->NonHazardous No ConsultEHS Uncertain? Consult EHS IsHazardous->ConsultEHS Uncertain SelectContainer Select Appropriate Waste Container SegregateWaste->SelectContainer LabelContainer Label with Hazardous Waste Tag SelectContainer->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area with Secondary Containment LabelContainer->StoreWaste ContactEHS Contact EHS for Waste Pickup StoreWaste->ContactEHS ConsultEHS->SegregateWaste Hazardous ConsultEHS->NonHazardous Non-Hazardous

References

Essential Safety and Handling Protocols for Chemical Compounds in Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling potentially hazardous chemical compounds in a laboratory setting. The following procedures are based on established safety protocols for various research chemicals and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) was found for a compound designated "GSK163929." The following guidance is a synthesis of best practices from SDSs of other chemical compounds. Always consult the specific and current SDS for any chemical before handling.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount to ensure personal safety in the laboratory. The following table summarizes the recommended PPE for handling chemical compounds that may pose health risks.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against chemical splashes, dust, and projectiles. Regulations often align with standards like OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron.To prevent skin contact with hazardous materials.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling powders, aerosols, or in case of insufficient ventilation.[2]To prevent inhalation of harmful dust, vapors, or mists.[3]
General Hygiene Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.To prevent ingestion of chemicals.

Operational Handling and Storage

Safe handling and storage practices are critical to prevent accidents and maintain the integrity of the chemical compound.

Procedure Guideline
Engineering Controls Work in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and ventilating equipment where necessary.[1][3]
Handling Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[3] Use non-sparking tools and ground/bond containers and receiving equipment when handling flammable solids.[1][3]
Storage Store in a tightly closed, suitable container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.[1] Some compounds may require refrigeration.[2]
Incompatible Materials Avoid contact with strong oxidizing agents, acids, and halogens.[1]

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

Emergency First-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[1][2][3]
Spill Evacuate the area. Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust. Prevent the spill from entering drains or waterways.[2][3]
Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3] For flammable solids, use CO2, dry chemical, or foam.[1] Wear self-contained breathing apparatus for firefighting if necessary.[3]

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

Waste Type Disposal Procedure
Chemical Waste Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Chemical waste generators must ensure complete and accurate classification of hazardous waste.[2]
Contaminated Packaging Dispose of as unused product.

Workflow for Safe Handling of a Chemical Compound

The following diagram illustrates the logical workflow for safely handling a chemical compound in a research setting.

A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Prepare Work Area (e.g., Fume Hood) B->C D Weigh and Prepare Compound C->D E Conduct Experiment D->E J Emergency Occurs D->J F Decontaminate Work Area and Equipment E->F E->J G Properly Dispose of Waste F->G I Store Compound Securely F->I H Remove PPE and Wash Hands G->H I->H K Follow Emergency Procedures (First Aid, Spill Control) J->K Activate K->G

Caption: Workflow for Safe Chemical Handling.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.